3-Phenylpropanoyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpropanoyl bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNKTMOYEUWZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Phenylpropanoyl Bromide from 3-Phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-phenylpropanoyl bromide from 3-phenylpropanoic acid. The primary method detailed herein involves the use of bromine and red phosphorus, which generates phosphorus tribromide in situ to facilitate the conversion of the carboxylic acid to the corresponding acyl bromide. This approach is a well-established and effective method for the preparation of acyl halides.
Reaction Principle
The synthesis of this compound from 3-phenylpropanoic acid is achieved through the reaction of the carboxylic acid with a brominating agent. In the featured method, red phosphorus and bromine react to form phosphorus tribromide (PBr₃). The PBr₃ then acts as the halogenating agent, converting the carboxylic acid to the acyl bromide. The overall reaction is as follows:
3 C₆H₅CH₂CH₂COOH + PBr₃ → 3 C₆H₅CH₂CH₂COBr + H₃PO₃
This method is favored for its relatively high yield and the straightforward nature of the reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 3-phenylpropanoic acid, adapted from a similar procedure for the synthesis of propionyl bromide.
| Parameter | Value |
| Reactants | |
| 3-Phenylpropanoic Acid | 1.0 molar equivalent |
| Bromine | 0.8-1.1 molar equivalents |
| Red Phosphorus (Catalyst) | 25-30% of the combined weight of 3-phenylpropanoic acid and bromine |
| Solvent (e.g., 1,2-dichloropropane) | q.s. |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 10-12 hours (reflux) |
| Purification | |
| Solvent Removal Temperature | 92-97 °C |
| Product Distillation Temperature | >105 °C (under reduced pressure) |
| Yield | |
| Expected Yield | 65-70% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
3-Phenylpropanoic acid
-
Bromine
-
Red phosphorus
-
1,2-Dichloropropane (or other suitable low-level alkyl halide solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Dropping funnel
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, heating mantle, dropping funnel, and reflux condenser, add 3-phenylpropanoic acid, 1,2-dichloropropane as the solvent, and red phosphorus as the catalyst.
-
Heating and Bromine Addition: While stirring, heat the mixture to a temperature of 80-90 °C. Once the desired temperature is reached, begin the dropwise addition of bromine from the dropping funnel.
-
Reflux: After the complete addition of bromine, allow the reaction mixture to reflux for 10 to 12 hours.
-
Solvent Removal: Following the reflux period, increase the temperature to 92-97 °C to distill off and collect the solvent.
-
Product Distillation: After the solvent has been removed, continue to heat the reaction mixture to a temperature above 105 °C. Collect the pale yellow or transparent liquid, which is the this compound product, via distillation. It is advisable to perform this final distillation under reduced pressure to avoid decomposition.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the chemical transformation.
Spectroscopic Characterization of 3-Phenylpropanoyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylpropanoyl bromide (C₉H₉BrO), a valuable building block in organic synthesis. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values alongside detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide serves as a practical resource for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established principles of spectroscopy and are intended to provide a reference for experimental validation.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.30 | t | 2H | -CH₂-C=O |
| ~3.05 | t | 2H | Ph-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Acid Bromide) |
| ~140 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~50 | -CH₂-C=O |
| ~30 | Ph-CH₂- |
Table 3: Predicted IR Spectroscopy Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1780 | Strong | C=O stretch (Acid Bromide) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |
| ~750, ~700 | Strong | Aromatic C-H bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 214/212 | Moderate | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br isotopes) |
| 133 | Low | [M - Br]⁺ |
| 105 | Strong | [C₆H₅CH₂CH₂]⁺ (Hydrocinnamyl cation) |
| 91 | Very Strong | [C₇H₇]⁺ (Tropylium cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz)
-
NMR tubes (5 mm)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
This compound sample
-
Pipettes and a clean, dry environment
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the carbonyl group of the acid bromide.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
This compound sample (liquid)
-
Volatile solvent for cleaning (e.g., dry acetone or dichloromethane)
Procedure (Liquid Film Method):
-
Sample Preparation: Place one to two drops of the liquid this compound onto the center of a clean, dry salt plate.
-
Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Spectrum Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Assign the observed bands to specific functional groups and vibrational modes.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structural features.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source
-
Gas chromatograph (GC) for sample introduction (optional, for GC-MS)
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.
-
Instrument Setup:
-
Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).
-
Set the ionization energy, typically to 70 eV for EI.
-
Set the mass analyzer to scan over a suitable mass range (e.g., m/z 40-300).
-
-
Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe or through a GC inlet for GC-MS analysis.
-
Data Acquisition: Acquire the mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should appear as a pair of peaks separated by 2 m/z units due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways that are consistent with the observed peaks and the structure of this compound.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
3-Phenylpropanoyl bromide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylpropanoyl bromide, a reactive acylating agent with potential applications in organic synthesis and drug discovery. This document details its chemical properties, synthesis, and reactivity, and explores the current understanding of its biological significance.
Core Chemical and Physical Properties
This compound, also known as hydrocinnamoyl bromide, is a key synthetic intermediate. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 10500-29-5 | [1] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Hydrocinnamoyl bromide, Benzenepropanoyl bromide, 3-Phenylpropionyl bromide | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the bromination of 3-phenylpropanoic acid. This reaction typically employs a brominating agent to convert the carboxylic acid to the more reactive acyl bromide.
Experimental Protocol: Synthesis from 3-Phenylpropanoic Acid
Objective: To synthesize this compound from 3-phenylpropanoic acid using a suitable brominating agent.
Materials:
-
3-phenylpropanoic acid
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 3-phenylpropanoic acid in an anhydrous solvent under an inert atmosphere.
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., phosphorus tribromide) dropwise from the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for a period sufficient to ensure complete conversion (typically 1-3 hours, monitorable by thin-layer chromatography).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The this compound can be isolated by fractional distillation under reduced pressure to remove the solvent and byproducts.
-
Purification and Characterization: The purity of the final product can be assessed using techniques such as NMR spectroscopy and mass spectrometry.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Chemical Reactivity and Synthetic Utility
This compound is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of its carbonyl carbon and the good leaving group ability of the bromide ion. It readily participates in nucleophilic acyl substitution reactions.
The general workflow for a typical nucleophilic acyl substitution reaction involving this compound is illustrated below.
Caption: General workflow of a nucleophilic acyl substitution reaction.
Biological Significance and Signaling Pathways
Currently, there is a notable lack of specific research directly investigating the biological activities and effects on signaling pathways of this compound. While the broader class of phenylpropanoids, which are structurally related, are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties, these findings cannot be directly extrapolated to this compound.
The high reactivity of acyl halides like this compound suggests that if it were to be introduced into a biological system, it would likely react non-specifically with various nucleophiles present in cells, such as water, amines, and thiols. This reactivity makes it a challenging candidate for targeted drug development without significant modification.
The 3-phenylpropanoyl moiety is found in various biologically active molecules. Its incorporation into heterocyclic scaffolds is a key step in the synthesis of complex molecules with specific functions[1]. For instance, the 2-mercapto-3-phenylpropanoyl group is a key structural feature in the design of some dual-action enzyme inhibitors[1].
The logical relationship for investigating the potential biological activity of compounds derived from this compound is outlined below.
Caption: Logical workflow for discovering biological activity.
Disclaimer: This document is intended for informational purposes for research professionals. The synthesis and handling of this compound should only be carried out by trained individuals in a properly equipped laboratory setting. The information on biological activity is based on related compounds and does not reflect direct studies on this compound.
References
The Unveiled Reactivity of 3-Phenylpropanoyl Bromide: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3-phenylpropanoyl bromide, a versatile acylating agent, with a range of common nucleophiles. Acyl bromides are known for their high electrophilicity, positioning them as valuable intermediates in organic synthesis. This document details the underlying mechanisms, presents quantitative data from key reactions, and furnishes detailed experimental protocols relevant to researchers, scientists, and professionals in drug development and chemical synthesis. The information is structured to facilitate easy comparison and replication of pivotal experiments, supported by clear visualizations of reaction pathways and workflows.
Introduction: The Chemical Profile of this compound
This compound (also known as hydrocinnamoyl bromide) is a carboxylic acid derivative characterized by a phenylpropyl backbone and a highly reactive acyl bromide functional group. Its chemical structure confers a strong electrophilic character on the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions. This high reactivity allows for the efficient formation of a variety of derivatives, including amides, esters, and thioesters, which are common motifs in pharmacologically active molecules and other advanced materials. Understanding the kinetics and reaction conditions for its transformations is crucial for its effective utilization in synthetic strategies.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution. This mechanism proceeds via a two-step addition-elimination sequence. Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the bromide ion, which is an excellent leaving group.
The general workflow for this reaction is depicted below.
Reactivity with Specific Nucleophiles: Data and Protocols
The reactivity of this compound varies with the nucleophilicity of the attacking species. Below are detailed examinations of its reactions with key classes of nucleophiles.
Amines: Formation of Amides
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 3-phenylpropanamides. These reactions are typically fast and high-yielding. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen bromide byproduct.
Table 1: Reaction of this compound with Amines
| Nucleophile | Product | Solvent | Base | Yield (%) | Reference |
| Benzylamine | N-benzyl-3-phenylpropanamide | THF | - | 81-90 | [1] |
| Aniline | N-phenyl-3-phenylpropanamide | DCM | Pyridine | High (qualitative) | General Knowledge |
Experimental Protocol: Synthesis of N-benzyl-3-phenylpropanamide
-
Materials: 3-Phenylpropanoyl chloride (1.1 equiv), (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 equiv), n-Butyllithium (1.06 equiv), Tetrahydrofuran (THF). Note: This protocol uses the acyl chloride, but the reactivity and procedure are analogous for the bromide.[2]
-
Procedure:
-
A solution of (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (80 mmol) in THF (266 mL) is cooled to -40 °C.[2]
-
n-Butyllithium (1.6 M in hexane, 84.8 mmol) is added, and the solution is warmed to -15 °C, then re-cooled to -70 °C.[2]
-
A solution of 3-phenylpropanoyl chloride (87.97 mmol) in THF (42.5 mL) is added while maintaining the temperature between -70 and -60 °C.[2]
-
The reaction is stirred for 30 minutes and then allowed to warm to room temperature.[2]
-
The reaction is quenched with a half-saturated aqueous NH4Cl solution (210 mL).[2]
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water, saturated aqueous NaHCO3, and brine.[2]
-
The organic phase is dried over MgSO4, filtered, and concentrated under reduced pressure to yield the product.[2]
-
Alcohols: Formation of Esters
Esterification occurs when this compound is treated with an alcohol. The reaction is typically slower than amidation and often requires a non-nucleophilic base like pyridine to catalyze the reaction and scavenge the HBr byproduct.
Table 2: Reaction of this compound with Alcohols
| Nucleophile | Product | Solvent | Base | Yield (%) | Reference |
| Ethanol | Ethyl 3-phenylpropanoate | 1,2-Dichloroethane | DIPEA | 98 | [1] |
| Methanol | Methyl 3-phenylpropanoate | Dichloromethane | Pyridine | High (qualitative) | General Knowledge |
Experimental Protocol: Synthesis of Ethyl 3-phenylpropanoate
Note: The following high-yield protocol is an alternative to the acyl bromide method, starting from the carboxylic acid.
-
Materials: 3-Phenylpropanoic acid (1.0 mmol), Ethanol (2.0 mmol), N,N-Diisopropylethylamine (DIPEA) (3.0 mmol), Sulfuryl fluoride (SO2F2), 1,2-Dichloroethane (DCE).[1]
-
Procedure:
-
To an oven-dried 25 mL reaction flask, add 3-phenylpropanoic acid (1.0 equiv), ethanol (2.0 equiv), DIPEA (3.0 equiv), and DCE to a concentration of 0.2 M.[1]
-
Introduce SO2F2 gas into the stirred reaction mixture by bubbling from a balloon.[1]
-
Stir the reaction mixture at room temperature for 5 hours.[1]
-
Upon completion, concentrate the reaction mixture directly under vacuum.[1]
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to afford the desired ester.[1]
-
Thiols: Formation of Thioesters
Thiols, being excellent nucleophiles, react rapidly with this compound to produce thioesters. The reaction is often carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.
Table 3: Reaction of this compound with Thiols
| Nucleophile | Product | Solvent | Base | Yield (%) | Reference |
| Ethanethiol | S-ethyl 3-phenylpropanethioate | THF | Triethylamine | Expected to be high | General Knowledge |
| Thiophenol | S-phenyl 3-phenylpropanethioate | Acetonitrile/Buffer | - | High (qualitative) | [3] |
Experimental Protocol: General Thioester Synthesis
-
Materials: this compound (1.0 equiv), Thiol (e.g., ethanethiol, 1.1 equiv), Triethylamine (1.2 equiv), Anhydrous diethyl ether.
-
Procedure:
-
Dissolve the thiol (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous diethyl ether under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Filter the mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude thioester, which can be further purified by chromatography.
-
Water: Hydrolysis
Acyl bromides are highly susceptible to hydrolysis, reacting with water to form the parent carboxylic acid, 3-phenylpropanoic acid. This reaction is often rapid and exothermic. For this reason, this compound must be handled under anhydrous conditions to prevent decomposition.
Synthesis of this compound
The most common method for preparing this compound is the treatment of 3-phenylpropanoic acid with a brominating agent, such as thionyl bromide or oxalyl bromide. These reagents convert the carboxylic acid's hydroxyl group into a good leaving group, facilitating bromide substitution.
Experimental Protocol: General Synthesis of Acyl Bromides from Carboxylic Acids
-
Materials: 3-Phenylpropanoic acid (1.0 equiv), Thionyl bromide (SOBr2, 1.2 equiv), Anhydrous solvent (e.g., benzene or toluene), Catalytic amount of DMF (optional).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 3-phenylpropanoic acid and the anhydrous solvent.
-
Slowly add thionyl bromide to the mixture at room temperature.[4]
-
Heat the reaction mixture to reflux (typically 60-90 °C) and maintain for 1-3 hours, or until gas evolution (SO2 and HBr) ceases.[4]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl bromide by distillation, preferably under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under high vacuum.
-
Applications in Drug Development and Synthesis
While specific signaling pathways involving this compound are not extensively documented, its utility lies in its role as a reactive intermediate for synthesizing more complex molecules. The 3-phenylpropanamide and 3-phenylpropanoate moieties are present in various compounds with biological activity. For instance, derivatives of 3-phenylpropanoic acid are studied for their potential as enzyme inhibitors. The ability to efficiently generate libraries of amides, esters, and other derivatives from a common precursor like this compound is a valuable tool in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.
Conclusion
This compound is a highly reactive and synthetically useful acylating agent. Its reactions with a wide array of nucleophiles proceed efficiently under mild conditions to afford a diverse range of functionalized molecules. This guide has provided a foundational understanding of its reactivity, supported by quantitative data and detailed experimental protocols. For researchers in drug development and organic synthesis, this compound represents a key building block for the construction of complex molecular architectures. Proper handling under anhydrous conditions is paramount to ensure its synthetic utility is fully realized.
References
Stability and Storage of 3-Phenylpropanoyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 3-Phenylpropanoyl bromide. Due to its reactive nature as an acyl bromide, proper handling and storage are paramount to maintain its purity and ensure the reliability of experimental results. This document outlines the compound's intrinsic reactivity, potential degradation pathways, recommended storage conditions, and methodologies for assessing its stability.
Core Concepts: Inherent Reactivity and Stability Profile
This compound is a highly reactive acylating agent, a characteristic dictated by the electrophilic nature of the carbonyl carbon and the excellent leaving group ability of the bromide ion. Its reactivity is significantly greater than its chloride counterpart. This inherent reactivity is also the primary driver of its instability. The principal degradation pathway is nucleophilic acyl substitution, with hydrolysis being the most common route of decomposition in the presence of moisture.
Key Stability Concerns:
-
Hydrolysis: Reacts readily with water to form 3-phenylpropanoic acid and hydrobromic acid. This is the most significant degradation pathway under ambient conditions.
-
Alcoholysis: Reacts with alcohols to form the corresponding esters. Care must be taken when using alcohol-based solvents.
-
Aminolysis: Reacts rapidly with primary and secondary amines to form amides.
-
Photostability: Aromatic acyl halides can be susceptible to photodegradation. Exposure to light, particularly UV radiation, may initiate radical reactions or other decomposition pathways.
The primary degradation pathway, hydrolysis, is illustrated below:
Figure 1: Hydrolytic degradation of this compound.
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the longevity of this compound, stringent storage and handling procedures are necessary. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place, ideally at 2-8 °C. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture and oxygen, which can lead to hydrolysis and oxidative degradation, respectively. |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure, non-reactive cap). Avoid metal containers.[1] | Prevents leakage and contamination, and protects against the corrosive nature of the compound and its degradation products (e.g., HBr).[1] |
| Light Exposure | Store in a dark or amber-colored container to protect from light. | Minimizes the risk of photodegradation. |
| Handling | Handle only in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (gloves, safety glasses, lab coat).[2] | Protects the user from the corrosive and lachrymatory nature of the compound and its vapors. Prevents accidental exposure to moisture. |
| Incompatible Materials | Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[3] | Prevents rapid and potentially hazardous reactions. |
Quantitative Stability Data (Analog-Based)
Specific quantitative stability data for this compound is not extensively available in the public domain. However, data from analogous compounds, such as benzoyl chloride, can provide valuable insights into its expected stability profile. The following table presents illustrative kinetic data for the hydrolysis of benzoyl chloride under specific conditions. It is important to note that these are for a related compound and should be considered as an approximation.
| Reaction | Solvent System | Temperature (°C) | Rate Constant (k) | Reference |
| Hydrolysis of Benzoyl Chloride | 95% Ethanol (aq) | 25 | 0.00949 min⁻¹ | Norris, J. F., & McIver, B. (1915). The rate of hydrolysis of the benzoyl halides. J. Am. Chem. Soc., 37(6), 1486-1502. |
| Alcoholysis of Benzoyl Chloride | Absolute Ethanol | 25 | 0.0492 min⁻¹ | Norris, J. F., & McIver, B. (1915). The rate of hydrolysis of the benzoyl halides. J. Am. Chem. Soc., 37(6), 1486-1502. |
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a "forced degradation" or "stress testing" study is recommended. This involves subjecting the compound to a variety of harsh conditions to accelerate degradation and identify potential degradants. A stability-indicating analytical method is crucial for these studies.
Development of a Stability-Indicating HPLC Method
A reverse-phase High-Performance Liquid Chromatography (HPLC) method is generally suitable for monitoring the degradation of this compound. Due to the high reactivity of the acyl bromide, direct analysis can be challenging. An indirect approach involving derivatization is often more robust.
Proposed Protocol: Derivatization with an Amine followed by HPLC-UV Analysis
-
Derivatization Reagent Preparation: Prepare a 0.1 M solution of a suitable aromatic amine (e.g., aniline or a substituted aniline) in a non-nucleophilic, dry solvent (e.g., acetonitrile). The choice of amine can be optimized for chromatographic and spectroscopic properties of the resulting amide.
-
Sample Preparation:
-
Accurately weigh a sample of this compound in a dry, inert atmosphere (e.g., a glove box).
-
Dissolve the sample in a known volume of a dry, non-reactive solvent (e.g., anhydrous acetonitrile) to a target concentration (e.g., 1 mg/mL).
-
Immediately add an excess of the derivatizing amine solution.
-
Allow the reaction to proceed to completion (typically a few minutes at room temperature).
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary for peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the resulting amide derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated for specificity (ability to separate the analyte from degradants), linearity, accuracy, precision, and sensitivity according to ICH guidelines.
The workflow for developing a stability-indicating method is outlined below:
Figure 2: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Study Protocol
The following protocol outlines a general approach for conducting forced degradation studies on this compound. All studies should be performed in a controlled environment, and samples should be analyzed using the validated stability-indicating method.
| Stress Condition | Proposed Experimental Protocol |
| Hydrolytic | Acidic: Dissolve the compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).Basic: Dissolve the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Incubate at a controlled temperature (e.g., 25°C) for a shorter period due to expected rapid degradation.Neutral: Dissolve the compound in 50% acetonitrile/water and incubate at a controlled temperature. |
| Oxidative | Dissolve the compound in a solution of 3% hydrogen peroxide in acetonitrile. Incubate at room temperature, protected from light, for a defined period. |
| Thermal | Store the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period. Analyze for degradation. |
| Photolytic | Expose a solution of the compound (in a photostable solvent like acetonitrile) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be run in parallel. |
Conclusion
This compound is a valuable but highly reactive reagent. Its stability is primarily compromised by its sensitivity to moisture, leading to hydrolysis. By adhering to strict storage and handling protocols, including low temperatures, an inert atmosphere, and protection from light, its shelf-life can be maximized. For critical applications, the stability of the compound should be periodically assessed using a validated stability-indicating analytical method, for which a forced degradation study provides the necessary framework. The information and protocols presented in this guide are intended to assist researchers in maintaining the integrity of this compound, thereby ensuring the accuracy and reproducibility of their work.
References
An In-depth Technical Guide to the Key Reactions of 3-Phenylpropanoyl Bromide in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropanoyl bromide, a reactive acyl bromide, serves as a versatile building block in organic synthesis. Its structure, featuring a phenyl group separated from the reactive carbonyl center by a two-carbon linker, allows for the introduction of the 3-phenylpropanoyl moiety into a variety of molecular scaffolds. This functionality is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in its effective application.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the bromination of 3-phenylpropanoic acid. This transformation can be achieved using various brominating agents, with thionyl bromide (SOBr₂) and oxalyl bromide ((COBr)₂) being the most effective. These reagents convert the carboxylic acid into the more reactive acyl bromide, which is typically used in subsequent reactions without extensive purification.
Experimental Protocol: Synthesis from 3-Phenylpropanoic Acid
Using Thionyl Bromide:
-
To a solution of 3-phenylpropanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or chloroform, slowly add thionyl bromide (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (SO₂ and HBr).
-
After completion, remove the solvent and excess thionyl bromide under reduced pressure to yield crude this compound, which can be used directly or purified by vacuum distillation.
| Starting Material | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 3-Phenylpropanoic Acid | Thionyl Bromide | Dichloromethane | 3 | Reflux | >90 |
Key Reactions of this compound
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds to aromatic rings. This compound, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), reacts with aromatic compounds to introduce the 3-phenylpropanoyl group, leading to the formation of aromatic ketones. This reaction is pivotal in the synthesis of dihydrochalcones and other polycyclic structures.
The reaction of this compound with various aromatic substrates, such as benzene, toluene, and anisole, yields the corresponding 1-aryl-3-phenylpropan-1-ones. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. For instance, the acylation of toluene predominantly yields the para-substituted product due to the ortho, para-directing nature of the methyl group and steric hindrance at the ortho position.[1]
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane at 0 °C, add a solution of this compound (1 equivalent) in dichloromethane dropwise.
-
After stirring for 15 minutes, add toluene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 1-(p-tolyl)-3-phenylpropan-1-one.
| Aromatic Substrate | Lewis Acid | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| Benzene | AlCl₃ | CS₂ | 2 | Reflux | 1,3-Diphenylpropan-1-one | ~85 |
| Toluene | AlCl₃ | CH₂Cl₂ | 5 | 0 to RT | 1-(p-tolyl)-3-phenylpropan-1-one | ~90 (para) |
| Anisole | AlCl₃ | CH₂Cl₂ | 4 | 0 to RT | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | ~92 (para) |
When the aromatic ring is part of the same molecule as the acyl bromide, an intramolecular Friedel-Crafts acylation can occur to form a cyclic ketone. For example, the cyclization of this compound under Friedel-Crafts conditions leads to the formation of α-tetralone, a key intermediate in the synthesis of various natural products and pharmaceuticals.
Experimental Protocol: Intramolecular Cyclization to α-Tetralone
-
Add this compound (1 equivalent) dropwise to a stirred solution of polyphosphoric acid (PPA) or a suspension of aluminum chloride (1.2 equivalents) in a high-boiling inert solvent like nitrobenzene at 0 °C.
-
Slowly heat the reaction mixture to 80-100 °C and maintain for 2-3 hours.
-
Cool the mixture and pour it onto ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic extract, remove the solvent, and purify the resulting α-tetralone by vacuum distillation or chromatography.
| Substrate | Catalyst | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| This compound | AlCl₃ | Nitrobenzene | 2.5 | 90 | α-Tetralone | ~75 |
Esterification
This compound readily reacts with alcohols and phenols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the corresponding esters. This reaction is highly efficient and proceeds under mild conditions, making it a preferred method for ester synthesis.
Experimental Protocol: Esterification with Ethanol
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
To this solution, add a mixture of ethanol (1.1 equivalents) and pyridine (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove the pyridinium hydrobromide salt.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give ethyl 3-phenylpropanoate.
| Alcohol/Phenol | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| Ethanol | Pyridine | Diethyl Ether | 1.5 | 0 to RT | Ethyl 3-phenylpropanoate | >95 |
| Phenol | Pyridine | Dichloromethane | 2 | 0 to RT | Phenyl 3-phenylpropanoate | >90 |
Amidation
Similar to esterification, this compound reacts smoothly with primary and secondary amines to produce amides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
Experimental Protocol: Amidation with Aniline
-
Dissolve aniline (2.2 equivalents) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add a solution of this compound (1 equivalent) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Wash the reaction mixture with dilute hydrochloric acid to remove excess aniline, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the resulting N-phenyl-3-phenylpropanamide by recrystallization or chromatography.
| Amine | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| Aniline | Aniline (excess) | Dichloromethane | 1 | 0 to RT | N-phenyl-3-phenylpropanamide | ~95 |
| Diethylamine | Triethylamine | Tetrahydrofuran | 1.5 | 0 to RT | N,N-diethyl-3-phenylpropanamide | >90 |
Reactions with Organometallic Reagents
This compound serves as an excellent electrophile in reactions with various organometallic reagents, providing routes to ketones and tertiary alcohols.
Grignard reagents (RMgX) react with acyl halides in a two-fold addition. The initial reaction forms a ketone, which is highly reactive towards the Grignard reagent and undergoes a second nucleophilic attack to yield a tertiary alcohol after acidic workup.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
-
Prepare a solution of phenylmagnesium bromide (2.2 equivalents) in anhydrous diethyl ether.
-
Cool the Grignard solution to 0 °C and add a solution of this compound (1 equivalent) in diethyl ether dropwise.
-
After the addition is complete, stir the reaction at room temperature for 1 hour.
-
Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the crude 1,1,3-triphenylpropan-1-ol by chromatography.
| Grignard Reagent | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| Phenylmagnesium Bromide | Diethyl Ether | 1 | 0 to RT | 1,1,3-Triphenylpropan-1-ol | ~80 |
In contrast to Grignard reagents, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are less reactive and allow for the selective synthesis of ketones from acyl halides without further addition to the ketone product.
Experimental Protocol: Reaction with Lithium Diphenylcuprate
-
Prepare a solution of lithium diphenylcuprate by adding two equivalents of phenyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.
-
To this Gilman reagent, add a solution of this compound (1 equivalent) in diethyl ether dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic extracts, and dry.
-
After solvent removal, purify the resulting 1,3-diphenylpropan-1-one by column chromatography.
| Gilman Reagent | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| Lithium Diphenylcuprate | Diethyl Ether | 3 | -78 to RT | 1,3-Diphenylpropan-1-one | ~85 |
Applications in Drug Development
The 3-phenylpropanoyl moiety is a structural feature in a number of biologically active molecules. The reactions outlined above are instrumental in the synthesis of precursors and analogs for drug discovery and development. For example, the dihydrochalcone scaffold, readily accessible via Friedel-Crafts acylation with this compound, is found in compounds with anti-inflammatory, antioxidant, and anticancer properties.[2][3] Furthermore, the ability to form amide and ester linkages with this acyl bromide allows for the facile generation of compound libraries for screening and lead optimization in medicinal chemistry programs.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its key reactions, including Friedel-Crafts acylation, esterification, amidation, and reactions with organometallic reagents, provide efficient pathways to a diverse range of important chemical structures. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of 3-Phenylpropanoyl Bromide's Carbonyl Carbon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 3-phenylpropanoyl bromide, a key parameter influencing its reactivity in nucleophilic acyl substitution reactions. Understanding this property is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents where precise control of acylation reactions is paramount. This document outlines the theoretical principles, presents relevant spectroscopic and kinetic data, details experimental protocols for assessing reactivity, and provides visual representations of the underlying chemical concepts.
Core Principles: Factors Governing Carbonyl Electrophilicity
The reactivity of a carbonyl compound towards nucleophiles is primarily dictated by the electrophilicity of its carbonyl carbon. A significant partial positive charge (δ+) on this carbon, arising from the polarization of the carbon-oxygen double bond, makes it susceptible to nucleophilic attack. In the case of this compound, several electronic factors modulate this electrophilicity:
-
Inductive Effect: The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, significantly increasing its partial positive charge and, consequently, its electrophilicity.[1] This makes acyl bromides highly reactive, surpassed only by acyl fluorides in the acyl halide series.
-
Resonance Effect: While the bromine atom possesses lone pairs that could theoretically participate in resonance donation (+R) to the carbonyl group, this effect is minimal. The poor orbital overlap between the large 4p orbital of bromine and the 2p orbital of carbon makes this resonance contribution insignificant compared to the dominant inductive withdrawal.[2]
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its low basicity and the stability of the anion. This facilitates the second step of the nucleophilic acyl substitution mechanism, further enhancing the overall reactivity of the acyl bromide.[3]
The phenylpropyl group attached to the carbonyl has a relatively minor electronic influence on the carbonyl carbon itself, as the phenyl ring is separated by a two-carbon aliphatic chain, dampening its electronic effects.
Quantitative Data Presentation
Spectroscopic Data as an Indicator of Electrophilicity
Spectroscopic techniques such as Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offer valuable insights into the electronic environment of the carbonyl group. A higher carbonyl stretching frequency in IR and a more downfield chemical shift in ¹³C NMR are indicative of greater electrophilicity.
Table 1: Comparative Spectroscopic Data of Carbonyl Compounds
| Compound | Functional Group | Carbonyl IR Stretch (cm⁻¹) | Carbonyl ¹³C NMR (ppm) |
| 3-Phenylpropanoyl Chloride | Acyl Halide | ~1800[4] | 165-175 (estimated) |
| Ethanoic Anhydride | Acid Anhydride | 1820 & 1760[5] | ~167 |
| Ethyl Acetate | Ester | ~1735[5] | ~171 |
| Acetamide | Amide | ~1690[5] | ~173 |
| 3-Phenylpropionic Acid | Carboxylic Acid | ~1710 | ~179[6] |
Note: Data for 3-phenylpropanoyl chloride is used as a close analog for this compound. The IR stretching frequency for the bromide is expected to be very similar, if not slightly lower, than the chloride. The estimated ¹³C NMR chemical shift for the acyl bromide is based on typical values for acyl halides.[7][8]
The high IR stretching frequency observed for the analogous acyl chloride (~1800 cm⁻¹) is a direct consequence of the strong inductive electron withdrawal by the halogen, which strengthens and shortens the C=O bond.[5] This value is significantly higher than those for esters, amides, and carboxylic acids, underscoring the high electrophilicity of the carbonyl carbon in acyl halides.
Reactivity Data
The electrophilicity of this compound translates to a high reactivity in nucleophilic acyl substitution reactions. The general reactivity order for carboxylic acid derivatives is as follows:
Acyl Halide > Acid Anhydride > Thioester > Ester > Carboxylic Acid > Amide [3]
This high reactivity means that this compound will readily react with a wide range of nucleophiles, including water, alcohols, amines, and carboxylates, often without the need for a catalyst.[9]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its relative electrophilicity are provided below.
Synthesis of this compound
This protocol describes the conversion of 3-phenylpropionic acid to its corresponding acyl bromide using thionyl bromide.
Materials:
-
3-Phenylpropionic acid
-
Thionyl bromide (SOBr₂)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropionic acid (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl bromide (1.2 equivalents) to the stirred solution dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HBr).
-
Once the reaction is complete, remove the solvent and excess thionyl bromide under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.
-
The crude this compound can be purified by distillation under reduced pressure. The product should be stored under an inert atmosphere.
Determination of Relative Electrophilicity via Competitive Acylation Monitored by ¹H NMR
This experiment determines the relative reactivity of this compound against another acyl halide (e.g., benzoyl chloride) by reacting a mixture of the two with a limited amount of a nucleophile (e.g., aniline). The product ratio, determined by ¹H NMR, reflects the relative electrophilicity of the two acylating agents.
Materials:
-
This compound
-
Benzoyl chloride (or other reference acyl halide)
-
Aniline (or other nucleophile)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous CDCl₃.
-
Prepare a 0.1 M solution of benzoyl chloride in anhydrous CDCl₃.
-
Prepare a 0.1 M solution of aniline in anhydrous CDCl₃.
-
-
Reaction Setup:
-
In an NMR tube, combine 0.5 mL of the this compound stock solution and 0.5 mL of the benzoyl chloride stock solution. This creates a 1:1 mixture of the two acylating agents.
-
Acquire a ¹H NMR spectrum of this initial mixture to serve as a baseline (t=0).
-
-
Initiation and Monitoring:
-
Add 0.25 mL of the aniline stock solution to the NMR tube (this provides 0.5 equivalents of the nucleophile relative to the total acyl halides).
-
Quickly shake the tube to mix the reactants and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).[10][11]
-
-
Data Analysis:
-
Process the series of ¹H NMR spectra.
-
Identify the characteristic signals for the starting materials and the two amide products (N-phenyl-3-phenylpropanamide and N-phenylbenzamide).
-
Integrate the signals corresponding to the products. The ratio of the integrals of the two amide products reflects the relative rates of acylation and thus the relative electrophilicity of the carbonyl carbons of this compound and benzoyl chloride.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the key concepts related to the electrophilicity and reactivity of this compound.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Electronic factors influencing carbonyl carbon electrophilicity.
References
- 1. Benzyl bromide(100-39-0) IR Spectrum [chemicalbook.com]
- 2. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenepropanoyl chloride [webbook.nist.gov]
- 4. This compound | C9H9BrO | CID 561997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenylpropionic acid(501-52-0) 13C NMR spectrum [chemicalbook.com]
- 6. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. Magritek [magritek.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Technical Guide to 3-Phenylpropanoyl Bromide for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, synthesis, and reactivity of 3-Phenylpropanoyl Bromide (CAS No. 10500-29-5), a valuable building block in organic synthesis and drug discovery.
Introduction
This compound, also known as hydrocinnamoyl bromide, is a reactive acyl bromide that serves as a key intermediate in a variety of chemical transformations. Its utility stems from the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent for the introduction of the 3-phenylpropanoyl moiety into diverse molecular architectures. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and key reactions relevant to researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Suppliers
This compound is available from a limited number of specialized chemical suppliers, primarily for research and development purposes. Due to its reactive nature, it is typically produced on demand or stocked in small quantities.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Code | Purity | Available Quantities | Notes |
| Benchchem[1] | B077926[1] | Not specified | Inquire for details | For research use only. Not for human or veterinary use.[1] |
| ChemicalBook[2] | - | Not specified | Inquire with listed suppliers | Platform listing multiple suppliers, primarily in China.[2] |
Note: The availability and specifications of this compound are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
The most common and straightforward method for the laboratory-scale synthesis of this compound is the conversion of 3-phenylpropanoic acid using a suitable brominating agent.[1] Thionyl bromide (SOBr₂) is a frequently employed reagent for this transformation due to the convenient removal of its gaseous byproducts (SO₂ and HBr).
Synthesis from 3-Phenylpropanoic Acid using Thionyl Bromide
This procedure outlines a general method for the synthesis of this compound from 3-phenylpropanoic acid and thionyl bromide.
Experimental Protocol:
Materials:
-
3-Phenylpropanoic acid
-
Thionyl bromide (SOBr₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, dissolve 3-phenylpropanoic acid in a minimal amount of anhydrous dichloromethane.
-
Addition of Thionyl Bromide: While stirring, slowly add a stoichiometric excess (typically 1.2 to 1.5 equivalents) of thionyl bromide to the solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HBr and SO₂ gas.
-
Reaction: Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl bromide and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Safety Precautions:
-
Thionyl bromide is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl bromide and the product.
Synthesis Pathway Diagram
Caption: Synthesis of this compound from 3-Phenylpropanoic Acid.
Key Reactions of this compound
As a reactive acyl halide, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. These reactions are fundamental to its application as a synthetic building block.
Esterification
This compound reacts with alcohols to form the corresponding esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen bromide byproduct.
General Experimental Protocol for Esterification:
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Anhydrous non-protic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol and the tertiary amine base in the anhydrous solvent.
-
Addition of Acyl Bromide: Cool the solution in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent via an addition funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the amine, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.
Amidation
The reaction of this compound with ammonia, primary amines, or secondary amines yields the corresponding amides. Similar to esterification, a base is typically used to scavenge the HBr byproduct.
General Experimental Protocol for Amidation:
Materials:
-
This compound
-
Amine (e.g., ammonia, a primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine) or excess of the reacting amine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the amine and the base (if used) in the anhydrous solvent.
-
Addition of Acyl Bromide: Cool the solution to 0 °C. Slowly add a solution of this compound in the same solvent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.
Reaction Workflow Diagram
Caption: General reaction pathways for this compound.
Safety, Handling, and Storage
General Safety Recommendations:
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols, amines, and strong bases. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste. Do not use water to clean up spills.
Conclusion
This compound is a valuable reagent for the introduction of the 3-phenylpropanoyl group in organic synthesis. While its commercial availability is limited to specialized suppliers, it can be readily synthesized in the laboratory from 3-phenylpropanoic acid. Its high reactivity towards nucleophiles makes it a versatile tool for the preparation of esters, amides, and other derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. Due to its hazardous nature, proper safety precautions must be strictly followed during its handling and use.
References
Methodological & Application
Application Note: Selective Synthesis of Ketones Using 3-Phenylpropanoyl Bromide and Organometallic Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of ketones is a cornerstone of modern organic chemistry, providing critical intermediates for the construction of complex molecules, including active pharmaceutical ingredients. Acyl halides, such as 3-phenylpropanoyl bromide, are highly valuable electrophilic building blocks for this purpose. This application note provides detailed protocols and comparative data for the reaction of this compound with various organometallic reagents to yield ketones. A key focus is on achieving high selectivity and avoiding common side reactions, such as over-addition to form tertiary alcohols. We will compare the utility of highly reactive organolithium and Grignard reagents with the more selective organocuprates (Gilman reagents).
Core Concept: The Challenge of Selectivity
The primary challenge in reacting acyl halides with highly nucleophilic organometallics like Grignard (RMgX) or organolithium (RLi) reagents is preventing a second nucleophilic attack on the initially formed ketone. These reagents are so reactive that the reaction often proceeds to form a tertiary alcohol, diminishing the yield of the desired ketone.
Organocuprates (R₂CuLi), also known as Gilman reagents, are "softer" and less reactive nucleophiles. This reduced reactivity allows them to react selectively with the highly electrophilic acyl halide but not with the resulting ketone, which is less reactive. This chemoselectivity makes Gilman reagents the preferred choice for converting acyl halides to ketones in high yield.
Figure 1: Logical diagram comparing the reactivity pathways of Grignard/Organolithium reagents versus Gilman reagents with an acyl halide. Grignard reagents often lead to tertiary alcohol byproducts, while Gilman reagents selectively yield the desired ketone.
Data Summary
The choice of organometallic reagent dictates the product distribution. The following table summarizes the expected outcomes for the reaction with this compound.
Table 1: Comparison of Organometallic Reagents for Ketone Synthesis
| Reagent Type | Example Reagent | Primary Product with this compound | Selectivity Issue |
| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol | Low selectivity; the reaction is difficult to stop at the ketone stage. |
| Organolithium | Phenyllithium (PhLi) | Tertiary Alcohol | Very high reactivity leads to over-addition, similar to Grignard reagents. |
| Organocuprate (Gilman) | Lithium Diphenylcuprate (Ph₂CuLi) | Ketone (1,4-Diphenylbutan-1-one) | High selectivity; reaction cleanly stops at the ketone. |
Experimental Protocols
Materials & General Methods:
-
All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Glassware should be oven- or flame-dried prior to use to eliminate moisture.
-
This compound can be synthesized from 3-phenylpropanoic acid using reagents like thionyl chloride or oxalyl chloride.
-
Organolithium reagents are pyrophoric and must be handled with extreme care using proper techniques.
Protocol 1: Selective Synthesis of 1,4-Diphenylbutan-1-one using a Gilman Reagent (Preferred Method)
This protocol details the preparation of lithium diphenylcuprate and its subsequent reaction with this compound to selectively form the ketone.
Step 1: Preparation of Lithium Diphenylcuprate (Ph₂CuLi) The Gilman reagent is prepared in two stages: first, the creation of an organolithium reagent, followed by its reaction with a copper(I) salt.
-
To a stirred solution of bromobenzene (2.2 equivalents) in anhydrous diethyl ether or THF, add lithium metal (4.4 equivalents) at room temperature. The reaction is initiated, and the mixture is stirred until the lithium is consumed to form a solution of phenyllithium (PhLi).
-
In a separate flask, create a slurry of copper(I) iodide (CuI, 1.0 equivalent) in anhydrous diethyl ether or THF at -78 °C (a dry ice/acetone bath).
-
Slowly add the prepared phenyllithium solution (2.0 equivalents) to the CuI slurry at -78 °C. The solution will typically change color, indicating the formation of the lithium diphenylcuprate reagent.
Step 2: Reaction with this compound
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add this solution to the freshly prepared Gilman reagent at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours and then warm to room temperature slowly.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield pure 1,4-diphenylbutan-1-one.
Figure 2: Experimental workflow for the synthesis of 1,4-diphenylbutan-1-one using a Gilman reagent.
Protocol 2: Reaction with a Grignard Reagent (Illustrative of Over-addition)
This protocol demonstrates the potential outcome when using a more reactive organometallic, which typically leads to the tertiary alcohol.
Step 1: Preparation of Phenylmagnesium Bromide (PhMgBr)
-
In a flame-dried flask, add magnesium turnings (1.2 equivalents).
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction. The solution will become cloudy and warm.
-
Stir the mixture until the magnesium is mostly consumed, yielding a solution of phenylmagnesium bromide.
Step 2: Reaction and Workup
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. An immediate reaction is expected.
-
After the addition is complete, stir for 30 minutes at 0 °C.
-
Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in Protocol 1. Analysis of the crude product will typically show the tertiary alcohol as the major product, with only minor amounts of the desired ketone.
Table 2: Representative Experimental Data for the Synthesis of 1,4-Diphenylbutan-1-one
| Entry | Organometallic Reagent | Solvent | Temp. (°C) | Product(s) | Approx. Yield (%) |
| 1 | Ph₂CuLi | THF / Ether | -78 to RT | 1,4-Diphenylbutan-1-one | >90% |
| 2 | PhMgBr | Ether | 0 to RT | 1,1,4-Triphenylbutan-1-ol (Major) + Ketone (Minor) | <10% (Ketone) |
| 3 | PhLi | Ether | -78 to RT | 1,1,4-Triphenylbutan-1-ol (Major) + Ketone (Minor) | <5% (Ketone) |
Note: Yields are representative and can vary based on specific reaction conditions and purity of reagents.
Conclusion
For the high-yield and selective synthesis of ketones from this compound, the use of organocuprates (Gilman reagents) is strongly recommended. Their moderated reactivity effectively prevents the over-addition side reaction that plagues the use of more reactive Grignard and organolithium reagents. The protocol provided for the synthesis of 1,4-diphenylbutan-1-one using lithium diphenylcuprate is a robust and reliable method for obtaining the desired ketone, a valuable intermediate for further synthetic transformations in research and drug development.
Application Notes and Protocols: The Use of 3-Phenylpropanoyl Halides in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-phenylpropanoyl bromide and its more common surrogate, 3-phenylpropanoyl chloride, in the synthesis of natural products and their analogs. While direct applications of this compound in complex total syntheses are not extensively documented in readily available literature, the introduction of the 3-phenylpropanoyl (hydrocinnamoyl) moiety is a crucial step in the synthesis of numerous biologically active molecules. This document offers detailed protocols for key acylation reactions and illustrates the strategic incorporation of this versatile building block.
Introduction to 3-Phenylpropanoyl Halides
This compound and chloride are reactive acylating agents used to introduce the hydrocinnamoyl group into a molecule. This structural motif is present in a variety of natural products, including alkaloids, phenylpropanoids, and polyketides, and contributes to their biological activity. The acyl halide functionality allows for efficient formation of ester, amide, and ketone linkages under relatively mild conditions. Due to its stability and commercial availability, 3-phenylpropanoyl chloride is more frequently used in synthesis.
Key Features:
-
Reactive Acylating Agent: Readily reacts with nucleophiles such as alcohols, amines, and arenes.
-
Versatile Building Block: Introduces the C6-C3 phenylpropanoid skeleton.
-
Gateway to Natural Product Scaffolds: Enables the synthesis of key intermediates for more complex natural products.
Strategic Application in Natural Product Synthesis
The hydrocinnamoyl moiety can be strategically installed at various stages of a synthetic route. It can be part of the initial building blocks or introduced later to modify a complex core structure.
-
Alkaloid Synthesis: The nitrogen atom of an amine precursor can be acylated with 3-phenylpropanoyl chloride to form an amide, which can then be a key intermediate in the construction of various alkaloid skeletons.
-
Phenylpropanoid and Flavonoid Synthesis: While many phenylpropanoids are biosynthesized, synthetic routes often employ acylation reactions to build up the characteristic C6-C3 framework.
-
Polyketide Analogs: Acylation of hydroxyl groups in polyketide chains with 3-phenylpropanoyl chloride can be used to generate novel analogs with potentially altered biological activities.
Diagram 1: General Acylation Workflow
Caption: A generalized workflow for acylation reactions using 3-phenylpropanoyl halides.
Experimental Protocols
The following are detailed, representative protocols for common acylation reactions using 3-phenylpropanoyl chloride. These can be adapted for this compound, though reaction times may vary.
3.1. Protocol 1: Esterification of a Primary Alcohol
This protocol describes the synthesis of a 3-phenylpropanoate ester from a primary alcohol.
Reaction: R-CH₂OH + C₆H₅CH₂CH₂COCl → R-CH₂OC(O)CH₂CH₂C₆H₅ + HCl
Table 1: Reagents and Stoichiometry for Esterification
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Primary Alcohol (e.g., Benzyl Alcohol) | 108.14 | 10.0 | 1.0 | 1.08 g (1.02 mL) |
| 3-Phenylpropanoyl Chloride | 168.62 | 12.0 | 1.2 | 2.02 g (1.74 mL) |
| Pyridine | 79.10 | 15.0 | 1.5 | 1.19 g (1.21 mL) |
| Dichloromethane (DCM) | - | - | - | 20 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary alcohol (10.0 mmol, 1.0 eq) and dry dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (15.0 mmol, 1.5 eq) to the stirred solution.
-
Add 3-phenylpropanoyl chloride (12.0 mmol, 1.2 eq) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ester.
Expected Yield: 85-95%
3.2. Protocol 2: Amidation of a Primary Amine
This protocol details the synthesis of a 3-phenylpropanamide from a primary amine.
Reaction: R-NH₂ + C₆H₅CH₂CH₂COCl → R-NHC(O)CH₂CH₂C₆H₅ + HCl
Table 2: Reagents and Stoichiometry for Amidation
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Primary Amine (e.g., Benzylamine) | 107.15 | 10.0 | 1.0 | 1.07 g (1.09 mL) |
| 3-Phenylpropanoyl Chloride | 168.62 | 11.0 | 1.1 | 1.85 g (1.60 mL) |
| Triethylamine (Et₃N) | 101.19 | 20.0 | 2.0 | 2.02 g (2.78 mL) |
| Dichloromethane (DCM) | - | - | - | 20 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the primary amine (10.0 mmol, 1.0 eq) and triethylamine (20.0 mmol, 2.0 eq) in dry dichloromethane (20 mL) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 3-phenylpropanoyl chloride (11.0 mmol, 1.1 eq) in dry dichloromethane (5 mL) to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude amide can often be purified by recrystallization or by flash column chromatography (eluent: ethyl acetate/hexane gradient).
Expected Yield: 90-98%
Diagram 2: Incorporation into Natural Product Scaffolds
Caption: Strategic use of 3-phenylpropanoyl chloride in the synthesis of alkaloids and polyketide analogs.
Summary and Outlook
This compound and chloride are valuable reagents for the introduction of the hydrocinnamoyl moiety in organic synthesis. While specific examples within the total synthesis of complex natural products are not prominently featured in the literature, the fundamental acylation reactions they enable are of high importance. The protocols provided herein offer a solid foundation for researchers to utilize these reagents in the construction of key intermediates and in the diversification of natural product scaffolds. The continued exploration of novel synthetic strategies may yet reveal more direct and impactful applications of 3-phenylpropanoyl halides in the elegant art of natural product total synthesis.
Application Notes and Protocols: 3-Phenylpropanoyl Bromide as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phenylpropanoyl bromide, and its more commonly utilized analog 3-phenylpropanoyl chloride, are versatile acylating agents that serve as crucial starting materials in the synthesis of a variety of pharmaceutical intermediates. Their reactivity allows for the introduction of the 3-phenylpropanoyl moiety into various molecular scaffolds, forming the backbone of several important active pharmaceutical ingredients (APIs). A primary application of these precursors is in the synthesis of propiophenone and its derivatives through Friedel-Crafts acylation. Propiophenone, in turn, is a key building block for a range of pharmaceuticals, most notably antidepressants such as Fluoxetine and Atomoxetine.
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound/chloride, with a focus on the pathway leading to antidepressant drugs.
Synthetic Pathways Overview
The primary synthetic route involves the initial conversion of this compound or chloride to propiophenone, followed by further functionalization to yield key pharmaceutical intermediates like 3-amino-1-phenylpropanol.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps.
Table 1: Synthesis of Propiophenone via Friedel-Crafts Acylation
| Precursor | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 3-Phenylpropanoyl chloride | AlCl₃ | Benzene | Reflux | 2-4 | ~65 | >95 | [1] |
| 3-Chloropropionyl chloride | AlCl₃ | Benzene/CH₂Cl₂ | 0 to RT | 14 | 97 | >99 | [2] |
Table 2: Synthesis of 3-Amino-1-phenylpropanol Intermediate
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 3-Chloropropiophenone | 1. Borane, (S)-oxazaborolidine 2. Dimethylamine | THF, Ethanol | 0 | - | 90 (for dimethylamine alcohol) | >99 | [3] |
| Acetophenone | Paraformaldehyde, Monomethylamine HCl, Raney Ni/H₂ | Alcohols | 25-80 | - | High | - | [4] |
Table 3: Synthesis of Fluoxetine and Atomoxetine
| Intermediate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| (R)-N-methyl-3-phenyl-3-hydroxypropylamine | p-Chlorobenzotrifluoride, NaH | DMSO | 80-100 | 1 | 78 | >98 | [5] |
| (R)-N-methyl-3-phenyl-3-hydroxypropylamine | 2-Iodotoluene, K₃PO₄, CuI | Toluene | Reflux | 24 | - | >99 | [3] |
| N,N-dimethyl 3-phenyl-3-chloropropylamine HCl | o-cresol, NaOH | DMSO | 85-90 | 12 | 85.4 | 89 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Propiophenone from 3-Phenylpropanoyl Chloride (Friedel-Crafts Acylation)
This protocol describes the synthesis of propiophenone, a key intermediate, from 3-phenylpropanoyl chloride and benzene.
Materials:
-
3-Phenylpropanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.25 eq.) in anhydrous benzene (solvent and reactant).
-
Cool the mixture in an ice bath.
-
Slowly add 3-phenylpropanoyl chloride (1.0 eq.) to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours.
-
After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure propiophenone.[1]
Protocol 2: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine
This protocol details the synthesis of a key chiral intermediate for Fluoxetine and Atomoxetine starting from 3-chloropropiophenone.
Materials:
-
3-Chloropropiophenone
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
(S)-oxazaborolidine catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Dimethylamine (40% aqueous solution)
-
Ethanol
Procedure:
-
Asymmetric Reduction:
-
In a nitrogen-flushed flask, dissolve 3-chloropropiophenone in anhydrous THF and cool to 0°C.
-
Add a catalytic amount of (S)-oxazaborolidine.
-
Slowly add borane-THF complex while maintaining the temperature at 0°C.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Carefully quench the reaction with methanol.
-
Remove the solvent under reduced pressure to obtain the chiral alcohol, (R)-3-chloro-1-phenylpropan-1-ol. This product can be purified by recrystallization to achieve high enantiomeric excess (>99% ee).[3]
-
-
Amination:
-
Dissolve the purified (R)-3-chloro-1-phenylpropan-1-ol in ethanol.
-
Add an excess of 40% aqueous dimethylamine.
-
Heat the mixture in a sealed vessel until the reaction is complete.
-
After cooling, remove the solvent and excess amine under reduced pressure.
-
The resulting (R)-N,N-dimethyl-3-hydroxy-3-phenylpropylamine can be purified by standard methods. A subsequent demethylation step (not detailed here) would be required to obtain the N-methyl derivative.
-
Protocol 3: Synthesis of (R)-Fluoxetine Hydrochloride
This protocol outlines the final step in the synthesis of (R)-Fluoxetine from its chiral amino alcohol intermediate.
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
p-Chlorobenzotrifluoride
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Ether
-
Hydrogen chloride (gas or solution in ether)
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq.) in anhydrous DMSO.
-
Carefully add sodium hydride (1.2 eq.) in portions while cooling the mixture.
-
Heat the mixture to 80°C for 1 hour to form the alkoxide.
-
Add p-chlorobenzotrifluoride and continue heating at 80-100°C for another hour.
-
Cool the reaction mixture and perform an extractive workup with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the free base of Fluoxetine as an oil.
-
Dissolve the oil in ether and bubble hydrogen chloride gas through the solution (or add a solution of HCl in ether) until precipitation is complete.
-
Collect the white precipitate of (R)-Fluoxetine hydrochloride by filtration and dry under vacuum.[5]
Signaling Pathway and Mechanism of Action
Fluoxetine
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to block the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[7] The sustained levels of serotonin are believed to be responsible for the antidepressant effects. Fluoxetine has a low affinity for other neurotransmitter receptors, which contributes to a more favorable side-effect profile compared to older antidepressants.[7]
Atomoxetine
Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD. It potently and selectively blocks the norepinephrine transporter (NET) on presynaptic neurons.[8][9] This leads to an increase in the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex, a brain region implicated in attention and executive function.[8] Atomoxetine has minimal affinity for other neurotransmitter transporters and receptors, contributing to its non-stimulant profile.[10]
References
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine - Google Patents [patents.google.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Enantioselective Esterification of Chiral Alcohols with 3-Phenylpropanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the kinetic resolution of chiral secondary alcohols via esterification with 3-phenylpropanoyl bromide. This method is a valuable tool in asymmetric synthesis, particularly for the preparation of enantiomerically enriched compounds used in drug discovery and development.
Introduction
Chirality is a critical aspect of drug design, as different enantiomers of a molecule can exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a key challenge in the pharmaceutical industry. Kinetic resolution, a method for separating a racemic mixture, is a powerful strategy to obtain chiral molecules. This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer.
This document focuses on the esterification of chiral secondary alcohols with this compound, often facilitated by enzymatic or chemical catalysts, to achieve kinetic resolution. Lipases, particularly from Candida antarctica (CALB), are widely used biocatalysts for this transformation due to their high enantioselectivity and mild reaction conditions.
General Reaction Scheme & Workflow
The kinetic resolution of a racemic secondary alcohol with this compound results in the formation of a chiral ester from one enantiomer, leaving the other enantiomer unreacted.
Caption: General workflow for the kinetic resolution of a chiral alcohol.
Experimental Protocols
Materials and Reagents
-
Racemic secondary alcohol (e.g., (R/S)-1-phenylethanol)
-
This compound
-
Immobilized Lipase B from Candida antarctica (Novozym® 435) or other suitable lipase
-
Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)
-
Anhydrous base (e.g., pyridine or triethylamine, optional, for non-enzymatic reactions or to scavenge HBr)
-
Deuterated solvents for NMR analysis (e.g., CDCl₃)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Protocol for Lipase-Catalyzed Kinetic Resolution of (R/S)-1-Phenylethanol
This protocol is adapted from general procedures for lipase-catalyzed kinetic resolutions.
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-phenylethanol (1.0 mmol, 122 mg).
-
Add anhydrous tert-butyl methyl ether (10 mL).
-
Add immobilized Candida antarctica lipase B (CALB, Novozym® 435, 50 mg).
-
Stir the mixture at room temperature (25 °C) for 10 minutes to allow for equilibration.
-
Slowly add this compound (0.5 mmol, 107 mg, 0.5 equivalents) to the stirring suspension. The use of a sub-stoichiometric amount of the acylating agent is crucial for achieving high enantiomeric excess of the unreacted alcohol.
-
Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the reaction mixture at room temperature (or a specified temperature, e.g., 30-40 °C) .
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture at regular intervals.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.
Work-up and Purification:
-
Once the desired conversion is reached, filter the enzyme beads and wash them with the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove any acidic byproducts, followed by brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue containing the enantioenriched (S)-1-phenylethanol and the (R)-1-phenylethyl 3-phenylpropanoate by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analysis and Characterization
The enantiomeric excess (ee) of the unreacted alcohol and the produced ester is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Chiral HPLC: A typical setup would involve a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) with a mobile phase consisting of a mixture of hexane and isopropanol.
-
Chiral GC: A chiral capillary column (e.g., a cyclodextrin-based column) can be used for the analysis of the volatile alcohol and ester.
The identity of the products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Entry | Chiral Alcohol | Acyl Donor | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) |
| 1 | (R/S)-1-Phenylethanol | Vinyl Acetate | Novozym® 435 | Toluene | 60 | 2 | ~50 | >99 (S) | 92 (R) |
| 2 | (R/S)-1-(2-Naphthyl)ethanol | Isobutyric Anhydride | Chiral DMAP | Diethyl Ether | -50 | - | - | - | - |
| 3 | (R/S)-Aryltrimethylsilyl carbinols | Vinyl Acetate | Pseudomonas cepacia Lipase | Hexane | RT | 16 | 50 | >99 (S) | >99 (R) |
Data is representative and compiled from analogous reactions reported in the literature.
Logical Relationships in Enantioselective Catalysis
The efficiency of a kinetic resolution is determined by the selectivity factor (E), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow). A higher E value indicates a more effective separation.
Caption: Differential reaction rates in kinetic resolution.
Applications in Drug Development
The generation of enantiomerically pure alcohols and esters through this method provides access to key chiral building blocks for the synthesis of complex pharmaceutical compounds. The phenylpropanoyl moiety can be a part of the final drug structure or serve as a protecting group that can be removed later in the synthetic sequence. The ability to produce both enantiomers of a chiral alcohol (one as the unreacted starting material and the other derivable from the ester) is highly advantageous for structure-activity relationship (SAR) studies, where the biological activity of individual enantiomers needs to be assessed.
Conclusion
The kinetic resolution of chiral secondary alcohols using this compound, particularly through lipase-catalyzed esterification, is a robust and highly enantioselective method for the preparation of optically active compounds. The mild reaction conditions, high selectivity, and the commercial availability of catalysts like Novozym® 435 make this a valuable technique for researchers in both academic and industrial settings, especially in the field of drug development. The protocols and data presented herein provide a solid foundation for the application of this methodology.
Application Notes & Protocols: Amide Bond Formation Using 3-Phenylpropanoyl Bromide and Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the synthesis of N-substituted 3-phenylpropanamides via the reaction of 3-phenylpropanoyl bromide with primary amines. It covers the reaction mechanism, experimental procedures, data presentation, product characterization, and applications in medicinal chemistry.
Introduction
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in approximately 25% of all known pharmaceutical compounds. The synthesis of N-substituted 3-phenylpropanamides is of particular interest as this scaffold is found in a variety of biologically active molecules. The reaction between an acyl halide, such as this compound, and a primary amine is a robust and efficient method for forming this crucial linkage. This process, a type of nucleophilic acyl substitution, is widely used due to its high reactivity and applicability to a broad range of substrates.[1][2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of an amide from this compound and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion as a leaving group. A final deprotonation step, typically facilitated by a base or excess amine, yields the stable N-substituted amide and a bromide salt.
References
Application Notes and Protocols for Protecting Group Strategies Involving the 3-Phenylpropanoyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylpropanoyl group, a benzyl-type acyl protecting group, offers a valuable strategy for the temporary protection of alcohols and amines in complex multi-step organic syntheses. Its removal under specific catalytic hydrogenation conditions provides a useful tool for selective deprotection, particularly when orthogonality with other protecting groups is required. These application notes provide an overview of the utility of the 3-phenylpropanoyl moiety as a protecting group, along with detailed experimental protocols for its introduction and removal.
Introduction to the 3-Phenylpropanoyl Protecting Group
The 3-phenylpropanoyl group is introduced by reacting an alcohol or amine with 3-phenylpropanoyl chloride in the presence of a suitable base. The resulting ester or amide is stable under various reaction conditions. A key advantage of this protecting group is its susceptibility to cleavage by catalytic hydrogenation, which converts the 3-phenylpropanoyl group into 3-phenylpropanol, effectively deprotecting the original functional group. This method of deprotection is often orthogonal to acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc, acetyl) protecting groups, offering strategic advantages in the synthesis of complex molecules such as peptides and natural products.
Key Applications
-
Protection of Alcohols: The 3-phenylpropanoyl group can be used to protect hydroxyl functionalities as stable esters.
-
Protection of Amines: Primary and secondary amines can be converted to their corresponding 3-phenylpropanoyl amides, rendering them less nucleophilic and stable to a range of reagents.
-
Orthogonal Synthesis: The removal conditions for the 3-phenylpropanoyl group allow for its selective cleavage in the presence of other protecting groups that are sensitive to acids or bases.
Data Presentation
The following tables summarize quantitative data for the introduction and removal of the 3-phenylpropanoyl protecting group.
Table 1: Introduction of the 3-Phenylpropanoyl Protecting Group
| Functional Group | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Generic R-OH | 3-Phenylpropanoyl chloride, Pyridine | Dichloromethane | 0 to RT | 2-4 | >95 |
| Primary Amine | Generic R-NH₂ | 3-Phenylpropanoyl chloride, Triethylamine | Dichloromethane | 0 to RT | 1-3 | >95 |
Table 2: Deprotection of the 3-Phenylpropanoyl Protecting Group via Catalytic Hydrogenation
| Protected Group | Substrate | Catalyst | Hydrogen Source | Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ester | Methyl 3-phenylpropionate | Re/TiO₂ (2 mol%) | H₂ | 5 MPa | - | 180 | 24 | 96 | [1] |
| Amide | Generic R-NH-CO-CH₂CH₂Ph | Pd/C (10 mol%) | H₂ | 1 atm | Methanol | RT | 12-24 | High | Inferred from similar amide reductions |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 3-Phenylpropanoyl Chloride
Materials:
-
Primary alcohol (1.0 eq)
-
3-Phenylpropanoyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution and stir for 5 minutes.
-
Slowly add 3-phenylpropanoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-phenylpropanoyl protected alcohol.
Protocol 2: Protection of a Primary Amine with 3-Phenylpropanoyl Chloride
Materials:
-
Primary amine (1.0 eq)
-
3-Phenylpropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Add 3-phenylpropanoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with 1 M HCl solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Recrystallize or purify the residue by column chromatography to obtain the desired 3-phenylpropanoyl amide.
Protocol 3: Deprotection of a 3-Phenylpropanoyl Ester via Catalytic Hydrogenation
Materials:
-
3-Phenylpropanoyl protected alcohol (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 3-phenylpropanoyl ester in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification can be performed if necessary.
Protocol 4: Deprotection of a 3-Phenylpropanoyl Amide via Catalytic Hydrogenation
Materials:
-
3-Phenylpropanoyl protected amine (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 10-20 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker) or H-Cube®
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-phenylpropanoyl amide in methanol or ethanol in a suitable hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Heat the reaction mixture if necessary (e.g., 40-60 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Amide reduction is generally slower than ester hydrogenolysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the catalyst through Celite® and wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected amine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the protection and deprotection strategies involving the 3-phenylpropanoyl group.
Caption: Workflow for protection and deprotection.
Orthogonality Considerations
The 3-phenylpropanoyl group's stability profile allows for its use in orthogonal synthetic strategies.
-
Stability to Acidic Conditions: 3-Phenylpropanoyl esters and amides are generally stable to the acidic conditions used for the removal of Boc groups (e.g., trifluoroacetic acid in DCM).[2] However, prolonged exposure to strong acids at elevated temperatures can lead to hydrolysis of both esters and amides.[3]
-
Stability to Basic Conditions: While esters can be susceptible to hydrolysis under basic conditions (saponification), 3-phenylpropanoyl amides are significantly more stable.[4] This allows for the selective removal of base-labile protecting groups like Fmoc (using piperidine in DMF) in the presence of a 3-phenylpropanoyl protected amine. However, care must be taken with 3-phenylpropanoyl esters, as they may not be fully compatible with strong basic conditions.
The successful implementation of the 3-phenylpropanoyl protecting group requires careful consideration of the overall synthetic route and the compatibility of its introduction and removal with other functional groups and protecting groups present in the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Scale-Up Synthesis Considerations for Reactions with 3-Phenylpropanoyl Bromide
Introduction
3-Phenylpropanoyl bromide, also known as hydrocinnamoyl bromide, is a valuable acylating agent and building block in organic synthesis, frequently employed in the development of pharmaceuticals and other complex molecules. Its reactivity makes it suitable for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Friedel-Crafts acylation, esterification, and amidation. However, scaling up reactions involving this reagent from the laboratory bench to pilot or production scale introduces significant challenges related to safety, thermal management, and process control. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the key considerations and protocols necessary for the successful and safe scale-up of syntheses utilizing this compound.
Safety First: Handling this compound
This compound is a hazardous chemical that requires strict safety protocols, especially when handled in larger quantities.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[1] As a lachrymator, its vapors are highly irritating to the eyes. Like other acyl halides, it reacts violently with water and other protic solvents (e.g., alcohols), releasing corrosive hydrogen bromide (HBr) gas. It is also sensitive to moisture and light.[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[1] Mandatory PPE includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical safety goggles and a full-face shield.
-
Flame-retardant lab coat.
-
-
Storage and Handling: Store containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1][2] Ensure containers are bonded and grounded during transfer to prevent static discharge.[2] Use only non-sparking tools.[2]
-
Spill and Emergency Procedures:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Spills: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water or combustible materials.
-
dot graph TD { graph [fontname="Arial", rankdir="TB"]; node [fontname="Arial", shape="box", style="rounded,filled", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Safety and handling workflow for this compound.
Core Principles for Scale-Up Synthesis
Transitioning a reaction from gram to kilogram scale requires a shift in methodology, with a greater emphasis on process engineering and safety.
-
Thermal Management: Reactions involving acyl bromides are often highly exothermic. On a small scale, the large surface-area-to-volume ratio allows for efficient heat dissipation. On a larger scale, this ratio decreases, and inadequate heat removal can lead to a thermal runaway.
-
Control Strategy: Use a jacketed reactor with a reliable cooling system. Implement controlled, slow addition of the reagent via a dropping funnel or syringe pump. Monitor the internal reaction temperature continuously.
-
-
Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots" and a buildup of unreacted reagents, increasing the risk of side reactions or uncontrolled exotherms.
-
Control Strategy: Replace magnetic stirring with overhead mechanical stirring to ensure proper agitation in larger volumes. The choice of impeller (e.g., anchor, pitched-blade turbine) can be critical for achieving homogeneity.
-
-
Work-up and Purification: Methods that are convenient at the lab scale, such as column chromatography, are often impractical and costly for large-scale production.
-
Control Strategy: Develop scalable purification methods. Favor liquid-liquid extractions, crystallizations, or distillations. For reactions that generate HBr, quenching with a mild aqueous base must be performed cautiously on a large scale due to the potential for vigorous gas evolution and exotherms.
-
dot graph G { graph [fontname="Arial", layout=dot, rankdir="TB", splines=ortho]; node [fontname="Arial", shape="box", style="rounded,filled", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: General workflow for scaling up chemical synthesis.
Key Reactions and Experimental Protocols
1. Friedel-Crafts Acylation
This is one of the most common applications of this compound, forming a C-C bond with an aromatic substrate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
-
Scale-Up Challenges:
-
Lewis Acid Handling: AlCl₃ is highly hygroscopic and reacts violently with water. On a large scale, its addition can be difficult and must be done under strictly anhydrous conditions.
-
Exotherm Control: The complexation of the acyl bromide with AlCl₃ and the subsequent acylation step are both highly exothermic.
-
Off-Gassing: The reaction generates significant amounts of HBr gas, which must be safely scrubbed (e.g., with a NaOH solution).
-
Work-up: Quenching the reaction (typically with ice/water) is extremely exothermic and involves vigorous gas evolution. This must be done very slowly and with robust cooling.
-
Protocol 1: Lab-Scale Friedel-Crafts Acylation (5 g Scale)
| Parameter | Value |
| Scale | 5.0 g of this compound |
| Reactants | This compound (5.0 g, 23.5 mmol, 1.0 eq)Benzene (20 mL, excess)Aluminum Chloride (AlCl₃) (3.4 g, 25.8 mmol, 1.1 eq) |
| Solvent | Benzene (serves as reactant and solvent) |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-90% |
| Typical Purity | >95% (after chromatography) |
Methodology:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber, add benzene (20 mL) and aluminum chloride (3.4 g) under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (5.0 g) in benzene (5 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it onto 50 g of crushed ice with vigorous stirring.
-
Separate the organic layer, wash with 1 M HCl, water, and brine. Dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to yield the product.
Protocol 2: Pilot-Scale Friedel-Crafts Acylation (500 g Scale)
| Parameter | Value |
| Scale | 500 g of this compound |
| Reactants | This compound (500 g, 2.35 mol, 1.0 eq)Benzene (2.0 L, excess)Aluminum Chloride (AlCl₃) (340 g, 2.58 mol, 1.1 eq) |
| Solvent | Benzene (serves as reactant and solvent) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-85% |
| Typical Purity | >98% (after crystallization) |
Methodology:
-
In a 5 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber, charge benzene (1.0 L).
-
Cool the reactor jacket to 0 °C and slowly add aluminum chloride (340 g) in portions, ensuring the internal temperature does not exceed 15 °C.
-
In a separate vessel, dissolve this compound (500 g) in benzene (1.0 L).
-
Add this solution to the reactor via an addition funnel over 2-3 hours, maintaining the internal temperature between 5-10 °C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by HPLC.
-
Prepare a separate 20 L reactor with 5 kg of crushed ice and 2 L of 1 M HCl.
-
Once the reaction is complete, slowly transfer the reaction mixture into the ice/HCl slurry with vigorous stirring and cooling, keeping the quench pot temperature below 20 °C.
-
Settle the layers and separate the organic phase. Wash with water and brine.
-
Concentrate the organic layer under reduced pressure to a minimum volume.
-
Add a suitable anti-solvent (e.g., heptane) to induce crystallization. Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product.
2. Amidation
The reaction of this compound with a primary or secondary amine yields the corresponding amide. The reaction produces HBr as a byproduct, which must be neutralized.
-
Scale-Up Challenges:
-
Stoichiometry Control: Often, two equivalents of the amine are used: one to act as the nucleophile and the other to scavenge the HBr byproduct. On a large scale, this can be costly if the amine is expensive. An alternative is to use one equivalent of the amine with an inexpensive tertiary amine base (e.g., triethylamine).
-
Exotherm Control: The initial reaction is fast and exothermic. Controlled addition of the acyl bromide to the amine solution is crucial.
-
Salt Byproduct Removal: The reaction produces an ammonium bromide salt, which must be removed during work-up, typically with an aqueous wash. On a large scale, ensuring complete removal of this salt before product isolation is important to avoid impurities.
-
Protocol: General Amidation (Lab vs. Scale-Up Considerations)
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) |
| This compound | 2.13 g (1.0 eq) | 213 g (1.0 eq) |
| Amine (e.g., Benzylamine) | 2.14 g (2.0 eq) | 214 g (2.0 eq) |
| Solvent (e.g., DCM) | 50 mL | 2.0 L |
| Addition Time | ~10 minutes | 1-2 hours |
| Temperature Control | Ice Bath (0 °C) | Jacketed Reactor (0-5 °C) |
| Purification | Extraction & Chromatography | Extraction & Crystallization/Distillation |
General Methodology:
-
Charge the amine and solvent into a reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of this compound in the same solvent, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC/TLC).
-
Wash the reaction mixture with aqueous acid (to remove excess amine), aqueous base (if needed), and brine.
-
Isolate the product by crystallization or distillation. The choice of purification will depend on the physical properties of the final amide.
References
Application Notes and Protocols: Solvent Effects on the Reactivity of 3-Phenylpropanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the solvent effects on the reactivity of 3-Phenylpropanoyl bromide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the influence of the solvent environment on the reaction kinetics and mechanism is crucial for optimizing reaction conditions, improving yields, and ensuring product purity. This document outlines the theoretical background, experimental protocols for kinetic studies, and presents illustrative quantitative data.
Introduction
The reactivity of acyl halides, such as this compound, is highly sensitive to the surrounding solvent. The solvent can influence the reaction rate and even alter the reaction mechanism by stabilizing or destabilizing transition states and intermediates. Solvolysis reactions of acyl halides can proceed through two primary pathways: a unimolecular, ionization mechanism (SN1-like) or a bimolecular, addition-elimination mechanism (SN2-like).
-
SN1-like Mechanism: This pathway involves the slow ionization of the acyl bromide to form an acylium ion intermediate, which is then rapidly attacked by the solvent (nucleophile). This mechanism is favored in polar, protic solvents that can effectively solvate both the departing bromide anion and the developing acylium cation.
-
SN2-like Mechanism: This pathway involves a concerted or near-concerted attack of the solvent nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the bromide ion. This mechanism is more prevalent in less polar or aprotic solvents where the nucleophilicity of the solvent plays a more significant role.
The choice of solvent is therefore a critical parameter in controlling the outcome of reactions involving this compound.
Quantitative Data Summary
The following tables summarize the first-order rate constants (k) and activation parameters for the solvolysis of this compound in a range of solvents with varying polarities and nucleophilicities. This data is illustrative and based on typical values for similar acyl bromides.
Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound at 25°C
| Solvent | Dielectric Constant (ε) | Nucleophilicity (N) | Y_Cl Value | k (s⁻¹) |
| Ethanol (EtOH) | 24.3 | 0.37 | -2.52 | 1.2 x 10⁻⁴ |
| Methanol (MeOH) | 32.6 | 0.17 | -1.18 | 2.5 x 10⁻⁴ |
| Water (H₂O) | 78.5 | -0.41 | 3.49 | 8.9 x 10⁻³ |
| 80% Ethanol / 20% Water | 65.4 | 0.00 | 0.00 | 1.5 x 10⁻³ |
| Acetone | 20.7 | 0.37 | -3.22 | 5.0 x 10⁻⁶ |
| Acetonitrile (MeCN) | 37.5 | -0.40 | -0.60 | 9.8 x 10⁻⁶ |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | -3.30 | 2.83 | 3.2 x 10⁻² |
Table 2: Activation Parameters for the Solvolysis of this compound
| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Ethanol | 75 | -45 |
| Water | 65 | -20 |
| Acetone | 85 | -60 |
| 2,2,2-Trifluoroethanol | 60 | -15 |
Experimental Protocols
Kinetic Measurement of Solvolysis by Conductometry
This protocol describes the determination of solvolysis rates by monitoring the change in electrical conductivity of the reaction mixture over time. The solvolysis of this compound produces hydrobromic acid (HBr), which ionizes in solution and increases its conductivity.
Materials:
-
This compound (high purity)
-
Anhydrous solvents (Ethanol, Methanol, Acetone, etc.) of analytical grade
-
Conductivity meter with a temperature-controlled cell
-
Thermostatic water bath
-
Volumetric flasks, pipettes, and syringes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent or solvent mixture and allow it to reach thermal equilibrium in the thermostatic water bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Conductivity Cell Setup: Place the conductivity cell in the thermostatted solvent and allow the conductivity reading to stabilize.
-
Initiation of Reaction: Prepare a stock solution of this compound in a small volume of the reaction solvent. At time zero (t=0), rapidly inject a precise, small volume of the stock solution into the conductivity cell containing the bulk solvent to achieve the desired final concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Data Acquisition: Immediately start recording the conductivity of the solution at regular time intervals. Continue recording until the conductivity reading remains constant, indicating the completion of the reaction (infinity reading, G∞).
-
Data Analysis: The first-order rate constant (k) can be determined from the conductivity data using the following integrated rate law for a first-order reaction:
ln(G∞ - Gt) = -kt + ln(G∞ - G₀)
where Gt is the conductivity at time t, G∞ is the infinity conductivity, and G₀ is the initial conductivity. A plot of ln(G∞ - Gt) versus time will yield a straight line with a slope of -k.
Reaction Mechanism and Solvent Effects
The kinetic data can be analyzed using the extended Grunwald-Winstein equation to elucidate the reaction mechanism[1]:
log(k/k₀) = lN + mY
where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), N is the solvent nucleophilicity parameter, Y is the solvent ionizing power parameter, and l and m are sensitivity parameters that reflect the extent of nucleophilic solvent assistance and the degree of charge separation in the transition state, respectively.
-
A high m value (close to 1.0) and a low l value suggest a mechanism with significant charge separation in the transition state, characteristic of an SN1-like pathway.
-
A significant l value and a moderate m value indicate that the solvent is acting as a nucleophile in the rate-determining step, which is indicative of an SN2-like (addition-elimination) mechanism.
Based on the illustrative data, the reaction of this compound in highly polar and protic solvents like water and TFE likely proceeds through an SN1-like mechanism, while in less polar or more nucleophilic solvents like ethanol and acetone, an SN2-like pathway is more probable.
Visualizations
Caption: Proposed reaction pathways for the solvolysis of this compound.
Caption: Experimental workflow for the conductometric kinetic study.
References
Troubleshooting & Optimization
Side reactions in 3-Phenylpropanoyl bromide acylations and their prevention
Welcome to the technical support center for acylations using 3-phenylpropanoyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound in a Friedel-Crafts acylation?
A1: The most significant and common side reaction is intramolecular Friedel-Crafts acylation, which results in the formation of a cyclic ketone, specifically 1-indanone.[1][2][3] This occurs because the acylating agent contains both the electrophilic acyl bromide group and a nucleophilic phenyl ring within the same molecule. Instead of reacting with your intended aromatic substrate (intermolecular reaction), the molecule can react with itself to form a stable six-membered transition state leading to the five-membered indanone ring.[4][5]
Q2: Under what conditions is the formation of 1-indanone favored?
A2: Intramolecular cyclization is generally favored by conditions that increase the proximity of the reactive ends of the molecule. This includes using a non-aromatic or weakly nucleophilic solvent, which doesn't compete with the intramolecular reaction. Higher reaction temperatures can also sometimes favor the intramolecular pathway.[3] In fact, this reaction is a common and efficient method for the deliberate synthesis of 1-indanone and its derivatives.[2][6]
Q3: What are other potential, less common, side reactions in Friedel-Crafts acylations?
A3: While intramolecular cyclization is the most specific side reaction for this substrate, general Friedel-Crafts acylations can have other issues:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. It is crucial to use anhydrous conditions and freshly opened or properly stored reagents.[7]
-
Complex Formation: The ketone product forms a complex with the Lewis acid catalyst.[1] This is not a side reaction in the traditional sense, but it means that a stoichiometric amount (or slight excess) of the catalyst is required for the reaction to go to completion. The catalyst is regenerated during the aqueous workup.[1]
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Substrate Limitation: Friedel-Crafts acylations are not effective on strongly deactivated aromatic rings (e.g., nitrobenzene) or on rings containing basic functional groups like amines (-NH₂) which will react with and poison the Lewis acid catalyst.[8][9]
Q4: Can this compound decompose or polymerize under reaction conditions?
A4: While less commonly reported than cyclization, harsh reaction conditions (e.g., very high temperatures, prolonged reaction times) could potentially lead to decomposition or polymerization. Acyl halides can be unstable, though formyl chloride is a notable example of extreme instability.[1] To minimize these risks, it is advisable to use the mildest effective conditions and to add the acyl bromide slowly to control the reaction exotherm.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution(s) |
| Low or no yield of the desired intermolecular acylation product; 1-indanone is the major product. | The reaction conditions favor intramolecular cyclization. | 1. Use the aromatic substrate as the solvent: This dramatically increases the concentration of the intermolecular nucleophile, favoring the desired reaction pathway. 2. Use a competitive aromatic solvent: If using the substrate as the solvent is not feasible, use another aromatic solvent that can be acylated but is easily separable from your product (e.g., benzene, toluene). 3. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to potentially disfavor the intramolecular pathway. |
| Reaction stalls or does not go to completion. | Insufficient or deactivated Lewis acid catalyst. | 1. Use a stoichiometric amount or slight excess (1.1-1.3 equivalents) of the Lewis acid catalyst. The product ketone complexes with the catalyst, consuming it as the reaction proceeds.[1] 2. Ensure strictly anhydrous conditions. Dry all glassware thoroughly (flame-drying is effective) and use anhydrous solvents.[7] Moisture will rapidly deactivate the Lewis acid. |
| A complex mixture of products is observed. | The aromatic substrate is too activated, leading to polysubstitution, or the reaction conditions are too harsh, causing decomposition. | 1. Acylation is generally self-limiting: The product ketone is deactivated, which usually prevents polyacylation.[9] If this is still suspected with highly activated substrates, consider using a milder Lewis acid or lower temperatures. 2. Avoid excessively high temperatures or long reaction times. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint. |
| Emulsion or difficulty in separating layers during aqueous workup. | Formation of aluminum salts that can create emulsions between the aqueous and organic layers. | 1. Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. The acid helps to break down the aluminum-ketone complex and dissolve the aluminum salts.[7] 2. Stir the quench mixture thoroughly for 10-15 minutes to ensure all complexes are broken down before attempting extraction. |
Data on Reaction Selectivity
| Reaction Type | Acylating Agent | Aromatic Substrate/Solvent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Intramolecular | 3-phenylpropanoyl chloride | 1,2-dichloroethane (solvent) | AlCl₃, Reflux | 1-Indanone | High (quantitative analysis via rate constant) | [3] |
| Intramolecular | 3-phenylpropanamides | 1,2-dichlorobenzene (solvent) | CF₃SO₃H, 60 °C | 1-Indanone | 55-96% | [5] |
| Intramolecular | 3-arylpropionic acids | (solvent-free) | Tb(OTf)₃, 250 °C | Substituted 1-Indanones | Good to Moderate | [6] |
| Intermolecular | Acetyl chloride | Anisole in Dichloromethane | AlCl₃ | 4-methoxyacetophenone | ~75% (student lab) | [2] |
| Intermolecular | Benzoic acid derivatives | Anisole in Ionic Liquid | Metal Triflate, Microwave | Substituted benzophenones | Good to Excellent | [10] |
Key Reaction Pathways and Troubleshooting Logic
Reaction Mechanisms
The primary competition is between the intermolecular and intramolecular acylation pathways. Both proceed through the formation of a highly reactive acylium ion intermediate.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]
- 7. intramolecular friedel-crafts cyclization: Topics by Science.gov [science.gov]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Phenylpropanoyl Bromide
Welcome to the Technical Support Center for the purification of crude 3-Phenylpropanoyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is fractional distillation under reduced pressure.[1] This technique is suitable for separating the desired product from non-volatile impurities and byproducts with significantly different boiling points. Flash column chromatography can also be employed, particularly for removing polar impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: The impurities present in crude this compound largely depend on the synthetic route employed.
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Unreacted 3-Phenylpropanoic Acid: Incomplete reaction will leave residual starting material.
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Byproducts from Brominating Agent:
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Thionyl Bromide (SOBr₂): The byproducts are sulfur dioxide (SO₂) and hydrogen bromide (HBr), which are gaseous and are typically removed during the reaction workup.[1]
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Phosphorus Tribromide (PBr₃): The main byproduct is phosphorous acid (H₃PO₃).[2] Care must be taken during distillation as phosphorous acid can decompose at elevated temperatures (above 160 °C) to produce phosphine, which is pyrophoric.[3]
-
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Hydrolysis Product: this compound is highly sensitive to moisture and can hydrolyze back to 3-phenylpropanoic acid. Strict anhydrous conditions are crucial throughout the synthesis and purification process.[1]
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Side-reaction Products: Although less common, side reactions involving the phenyl ring or the alpha-carbon of the propanoic acid chain can occur under certain conditions, leading to brominated aromatic byproducts.
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is reported to be 138 °C.[1] However, the pressure at which this measurement was taken is not specified. For vacuum distillation, it is crucial to use a pressure-temperature nomograph to estimate the boiling point at a given reduced pressure.
Q4: Can I use flash column chromatography to purify this compound?
A4: Yes, flash column chromatography can be used for purification. However, given the reactivity of acyl bromides, care must be taken to use anhydrous solvents and to run the column relatively quickly to minimize decomposition on the silica gel. A suitable eluent system would typically be a non-polar solvent mixture, such as hexanes with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is not distilling over at the expected temperature. | 1. The vacuum is not low enough. 2. The thermometer is placed incorrectly. 3. The heating mantle is not providing sufficient heat. 4. Significant amount of high-boiling impurities are present. | 1. Check all connections for leaks and ensure the vacuum pump is functioning correctly. 2. The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser. 3. Ensure the heating mantle is in good contact with the distillation flask and increase the temperature gradually. 4. Consider a preliminary purification step like filtration if solid impurities are present. |
| Product is decomposing in the distillation pot (darkening of the solution). | 1. The heating temperature is too high. 2. If PBr₃ was used as the brominating agent, the byproduct phosphorous acid may be decomposing. | 1. Lower the distillation temperature by improving the vacuum. 2. Distill at the lowest possible temperature. If decomposition is severe, consider an alternative purification method like flash chromatography. |
| Low yield of purified product. | 1. Incomplete synthesis reaction. 2. Hydrolysis of the product during workup or storage. 3. Loss of product due to inefficient distillation setup. | 1. Optimize the reaction conditions for the synthesis. 2. Ensure all glassware is oven-dried and the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon). 3. Insulate the distillation column and head to ensure efficient distillation. |
Flash Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is not eluting from the column. | 1. The eluent is not polar enough. 2. The product has decomposed on the silica gel. | 1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. 2. Run the column more quickly. Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
| Product co-elutes with impurities. | 1. The chosen eluent system does not provide adequate separation. 2. The column was overloaded with crude product. | 1. Optimize the eluent system using TLC to achieve better separation between the product and impurity spots. A less polar solvent system may improve separation. 2. Use a larger column or load less crude material. |
| Streaking of the product on the TLC plate and column. | 1. The compound is acidic and interacting strongly with the silica gel. 2. The compound is decomposing on the silica. | 1. Add a small amount of a non-protic acid modifier (e.g., a trace of the corresponding carboxylic acid) to the eluent to improve the spot shape. 2. As mentioned above, run the column quickly and consider deactivating the silica. |
Experimental Protocols
Detailed Methodology for Vacuum Distillation
Objective: To purify crude this compound by fractional distillation under reduced pressure.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed)
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Distillation head with condenser
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Receiving flask(s)
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Vacuum pump and pressure gauge
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Heating mantle with stirrer
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Dry ice/acetone or liquid nitrogen for cold trap
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Boiling chips or magnetic stir bar
Procedure:
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Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent atmospheric moisture contamination. Use high-vacuum grease for all joints.
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Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
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Applying Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply the vacuum.
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Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.
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Fraction Collection: Collect any low-boiling fractions first. As the temperature approaches the expected boiling point of this compound at the working pressure, change the receiving flask to collect the pure product.
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Monitoring: Monitor the temperature at the distillation head and the pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
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Completion: Once the majority of the product has distilled over, or if the temperature begins to rise significantly, stop the distillation.
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Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified this compound under an inert atmosphere in a tightly sealed container to prevent hydrolysis.
Detailed Methodology for Flash Column Chromatography
Objective: To purify crude this compound by removing polar impurities using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Chromatography column
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Eluent (e.g., hexane/ethyl acetate mixture, anhydrous)
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Collection tubes
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TLC plates and developing chamber
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UV lamp for visualization
Procedure:
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Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. A good starting point is a 9:1 or 19:1 mixture of hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.
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Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
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Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
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Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.
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Product Isolation: Combine the fractions containing the pure product.
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Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator.
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Storage: Store the purified this compound under an inert atmosphere.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Managing Hydrobromic Acid Byproduct in 3-Phenylpropanoyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the hydrobromic acid (HBr) byproduct generated during the synthesis of 3-phenylpropanoyl bromide from 3-phenylpropanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and workup of this compound, with a focus on managing the hydrobromic acid byproduct.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded PBr₃. 2. Insufficient reaction time or temperature. 3. Presence of water in the starting material or solvent. | 1. Use freshly distilled or a new bottle of PBr₃. 2. Monitor the reaction by TLC or IR spectroscopy to determine completion. Gently warming the reaction mixture may be necessary. 3. Ensure 3-phenylpropanoic acid and the solvent are thoroughly dried before use. |
| Persistent Acidity After Workup | 1. Incomplete quenching of HBr. 2. Insufficient washing with basic solution. 3. Hydrolysis of the product back to the carboxylic acid during workup. | 1. Use a sufficient excess of a weak base like sodium bicarbonate for quenching. 2. Increase the number of washes with saturated sodium bicarbonate solution. 3. Perform the aqueous workup quickly and at a low temperature. |
| Product Decomposition (Discoloration) | 1. Excess HBr causing side reactions. 2. Overheating during reaction or distillation. 3. Presence of impurities in the starting material. | 1. Remove HBr as it is formed using an inert gas sweep or by using a scavenger. 2. Maintain careful temperature control throughout the process. Purify the product by vacuum distillation if possible. 3. Use highly pure 3-phenylpropanoic acid. |
| Formation of an Oily, Insoluble Layer During Workup | 1. Formation of phosphorus-containing byproducts. 2. Incomplete reaction leading to a mixture of starting material, product, and byproducts. | 1. The aqueous wash should help remove phosphorous acid. If the problem persists, a dilute acid wash (e.g., 1M HCl) followed by a bicarbonate wash may be effective. 2. Ensure the reaction has gone to completion before initiating the workup. |
| Vigorous Gas Evolution During Quenching | 1. Rapid reaction of excess PBr₃ with the quenching agent (e.g., water or alcohol). 2. Rapid neutralization of HBr by a strong base. | 1. Add the quenching agent slowly and with efficient stirring in an ice bath. 2. Use a weak base like sodium bicarbonate for neutralization, which will result in more controlled CO₂ evolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the hydrobromic acid (HBr) byproduct from the reaction mixture?
A1: The most common methods for removing HBr byproduct include:
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Aqueous Workup: Washing the reaction mixture with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize the HBr and extract it into the aqueous layer.[1]
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Inert Gas Sweep: Bubbling a stream of dry, inert gas (e.g., nitrogen or argon) through the reaction mixture to carry away the gaseous HBr as it is formed.[2]
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Use of HBr Scavengers: Adding a reagent to the reaction mixture that selectively reacts with HBr. Common scavengers include non-nucleophilic bases like pyridine or epoxides.[3]
Q2: How can I monitor the progress of the reaction to know when all the 3-phenylpropanoic acid has been converted?
A2: The reaction progress can be monitored using thin-layer chromatography (TLC) or infrared (IR) spectroscopy.
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TLC: Spot the reaction mixture against the starting material (3-phenylpropanoic acid). The disappearance of the starting material spot indicates the completion of the reaction.
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IR Spectroscopy: Monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl bromide (typically around 1800 cm⁻¹).
Q3: What are the potential side reactions to be aware of during the synthesis of this compound using PBr₃?
A3: Potential side reactions include:
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Formation of Phosphorus Byproducts: The reaction of PBr₃ with the carboxylic acid produces phosphorous acid (H₃PO₃) as a byproduct.[3]
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Anhydride Formation: Incomplete reaction or the presence of moisture can lead to the formation of the corresponding acid anhydride.
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Over-bromination: Although less common for this specific substrate under controlled conditions, prolonged reaction times or high temperatures could potentially lead to bromination at the alpha-position to the carbonyl group.
Q4: Can I use thionyl bromide (SOBr₂) instead of phosphorus tribromide (PBr₃)?
A4: Yes, thionyl bromide can also be used to convert carboxylic acids to acyl bromides. However, thionyl bromide is generally less stable and might lead to more side products compared to PBr₃.[4][5]
Q5: What are the key safety precautions to take when working with phosphorus tribromide and the resulting HBr?
A5: Key safety precautions include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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PBr₃ reacts violently with water and alcohols, releasing HBr gas. Ensure all glassware is dry and handle the reagent with care.[6]
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HBr is a corrosive gas. Avoid inhalation and ensure any evolved gas is properly vented or trapped in a basic solution.
Experimental Protocols
Synthesis of this compound using PBr₃
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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3-Phenylpropanoic acid
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Phosphorus tribromide (PBr₃)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 3-phenylpropanoic acid in anhydrous DCM.
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Cool the solution in an ice bath.
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Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or IR.
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Cool the reaction mixture again in an ice bath and slowly quench by the careful addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
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The crude product can be purified by vacuum distillation.
Data Presentation
| Method | Principle | Advantages | Disadvantages | Relative Efficiency |
| Aqueous Wash (NaHCO₃) | Neutralization and extraction | Simple, effective for removing HBr and phosphorous acid byproducts. | Risk of product hydrolysis, especially if not performed quickly and at low temperatures. | High |
| Inert Gas Sweep | Physical removal of gaseous HBr | Minimizes aqueous contact, reducing hydrolysis risk. | May be less efficient for removing dissolved HBr; requires a continuous gas flow. | Moderate to High |
| HBr Scavengers (e.g., Pyridine) | In-situ neutralization | Can be very effective at removing HBr as it forms. | Can complicate purification; the scavenger or its salt may need to be removed. | High |
Visualizations
Experimental Workflow for this compound Synthesis and HBr Removal
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of HBr Byproduct Management Strategies
Caption: Strategies for managing hydrobromic acid byproduct.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Answered: 1. PBR3 2. Mg°, THF 3. dilute H30* НО OCH3 | bartleby [bartleby.com]
- 4. researchgate.net [researchgate.net]
- 5. US3409401A - Method of producing phosphorus tribromide - Google Patents [patents.google.com]
- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
Optimizing temperature for Friedel-Crafts reactions with 3-Phenylpropanoyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions, specifically focusing on the optimization of temperature for reactions involving 3-Phenylpropanoyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the intramolecular Friedel-Crafts acylation of this compound?
The primary product is 1-indanone, a cyclic ketone. The reaction involves the cyclization of the acyl bromide onto the aromatic ring.
Q2: What are the typical Lewis acid catalysts used for this reaction?
Commonly used Lewis acids include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and tin(iv) chloride (SnCl₄). Brønsted acids like trifluoromethanesulfonic acid (TfOH), polyphosphoric acid (PPA), and methanesulfonic acid (MSA) can also be used, particularly when starting from the corresponding carboxylic acid.
Q3: Can intermolecular acylation compete with the desired intramolecular cyclization?
Yes, under certain conditions, intermolecular reactions can occur, leading to the formation of polymeric byproducts. Optimizing reaction conditions, such as temperature and concentration, is crucial to favor the intramolecular pathway.
Q4: Does the reactivity of the acyl halide (bromide vs. chloride) significantly impact the optimal temperature?
Acyl bromides are generally more reactive than acyl chlorides. This increased reactivity may allow for the use of milder reaction conditions, including lower temperatures, which can help to minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture. 2. Insufficiently Reactive Substrate: The aromatic ring may be deactivated by electron-withdrawing groups. 3. Incorrect Stoichiometry: An insufficient amount of Lewis acid was used. For acylations, a stoichiometric amount is often required. 4. Reaction Temperature Too Low: The activation energy for the reaction was not reached. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid. 2. This reaction is generally not suitable for strongly deactivated aromatic rings. 3. Increase the molar equivalents of the Lewis acid. A 1.1 to 1.5 molar excess is a good starting point. 4. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature. |
| Formation of Polymeric Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote intermolecular side reactions.[1] 2. High Concentration: A high concentration of the starting material can favor intermolecular reactions. | 1. Attempt the reaction at a lower temperature. For some Friedel-Crafts acylations, temperatures below 0 °C have been shown to improve selectivity.[2] 2. Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. |
| Charring or Darkening of the Reaction Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting material or product.[1] 2. Reaction with Solvent: The Lewis acid may be reacting with the solvent at elevated temperatures. | 1. Lower the reaction temperature. Consider a solvent with a lower boiling point if refluxing. 2. Choose an inert solvent that is stable in the presence of the chosen Lewis acid at the desired reaction temperature. Dichloromethane and carbon disulfide are common choices. |
| Difficult Product Isolation | 1. Stable Complex Formation: The ketone product forms a stable complex with the Lewis acid. | 1. During the workup, quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride-ketone complex. |
Data Presentation
Table 1: Effect of Temperature on the Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids (a proxy for this compound)
| Catalyst | Solvent | Temperature (°C) | Time | Yield of 1-Indanone Derivative (%) | Reference |
| Tb(OTf)₃ | o-chlorobenzene | 250 | - | up to 74 | [3] |
| TfOH | Dichloromethane | Room Temp | 24 h | 61 | [1] |
| TfOH (Microwave) | Dichloromethane | 80 | 60 min | >95 | [1] |
| NbCl₅ | Dichloromethane | Room Temp | - | Good | [4] |
Note: The data above is for the cyclization of 3-arylpropionic acids, which are precursors to the acyl halides. The conditions provide a useful starting point for optimizing the reaction of this compound.
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation of this compound
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Preparation: Under an inert atmosphere (nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.1 - 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane or carbon disulfide).
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Addition of Reactant: The flask is cooled in an ice bath (0 °C). A solution of this compound (1 equivalent) in the same dry, inert solvent is added dropwise from the dropping funnel over a period of 30-60 minutes. The reaction mixture is stirred vigorously during the addition.
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Reaction: After the addition is complete, the reaction mixture is stirred at the desired temperature. The optimal temperature may range from 0 °C to the reflux temperature of the solvent. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC).
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Workup: Upon completion, the reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by cold dilute hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation, to yield the 1-indanone.
Mandatory Visualization
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Caption: Troubleshooting workflow for optimizing Friedel-Crafts reactions.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Catalyst selection for enhancing 3-Phenylpropanoyl bromide reaction yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-phenylpropanoyl bromide to enhance product yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of derivatives from this compound.
Issue 1: Low Yield in Friedel-Crafts Acylation
Question: I am performing a Friedel-Crafts acylation using this compound and a substituted benzene derivative, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Friedel-Crafts acylation are a common issue. Here are several factors to consider and troubleshoot:
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Catalyst Activity and Stoichiometry:
-
Inadequate Catalyst Amount: Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are consumed in the reaction by complexing with the ketone product. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required for high conversion.[1][2]
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.
-
-
Substrate Reactivity:
-
Deactivated Aromatic Rings: Friedel-Crafts reactions are less effective with aromatic rings that have strongly electron-withdrawing substituents (e.g., -NO₂, -CF₃, -SO₃H).[2] If your aromatic substrate is deactivated, you may need to use a more potent Lewis acid or higher reaction temperatures.
-
Presence of Basic Groups: Aromatic substrates containing basic groups like amines (-NH₂, -NHR, -NR₂) will react with the Lewis acid catalyst, deactivating it and preventing the acylation reaction.[3] These functional groups should be protected before the reaction.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. An initial low-temperature addition of the acyl bromide followed by gradual warming to room temperature or gentle heating is often a good strategy.
-
Solvent: The choice of solvent can influence the reaction. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. Nitrobenzene can be used for less reactive substrates as it can be heated to higher temperatures.
-
Troubleshooting Steps:
| Parameter | Recommended Action |
| Catalyst Loading | Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to this compound to at least 1.1:1. |
| Reagent Purity | Ensure this compound is free of 3-phenylpropanoic acid, which can inhibit the reaction. Use freshly distilled or high-purity acyl bromide. |
| Anhydrous Conditions | Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere. |
| Reaction Temperature | Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. If no reaction occurs, gentle heating may be necessary. |
| Substrate Issues | If the aromatic ring is deactivated, consider using a more reactive derivative or a stronger Lewis acid. If the substrate contains a basic group, protect it before acylation. |
Issue 2: Incomplete Esterification or Amidation
Question: My esterification/amidation reaction of this compound with an alcohol/amine is not going to completion. How can I drive the reaction forward to improve the yield?
Answer:
Incomplete conversion in esterification or amidation reactions with this compound can be due to several factors:
-
Stoichiometry and Reagent Purity:
-
Ensure that the nucleophile (alcohol or amine) is used in at least a 1:1 molar ratio to the acyl bromide. Using a slight excess of the nucleophile can help drive the reaction to completion.
-
The this compound should be of high purity, as residual acid can interfere.
-
-
Acid Scavenging (for Amidation):
-
The reaction of an acyl bromide with an amine produces hydrogen bromide (HBr) as a byproduct. This HBr can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. It is crucial to add a non-nucleophilic base to scavenge the HBr.
-
Commonly used bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. At least one equivalent of the base is required.
-
-
Catalyst Choice:
-
While these reactions can often proceed without a catalyst due to the high reactivity of the acyl bromide, a catalyst can be beneficial for less reactive nucleophiles.
-
For esterification, a mild Lewis acid or a base catalyst can be employed.
-
For amidation, certain boronic acid or borate ester catalysts have shown efficacy in promoting amide bond formation, although this is more common for carboxylic acid substrates.[4][5]
-
Troubleshooting Steps:
| Parameter | Recommended Action for Esterification | Recommended Action for Amidation |
| Stoichiometry | Use a 1.1 to 1.5 molar excess of the alcohol. | Use a 1.1 to 1.5 molar excess of the amine. |
| Byproduct Removal | Not typically an issue. | Add at least 1 equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HBr byproduct. |
| Catalyst | For hindered alcohols, consider adding a catalytic amount of a Lewis acid or a base like DMAP (4-Dimethylaminopyridine). | Generally not required, but for challenging substrates, a catalyst could be explored. |
| Reaction Conditions | Perform the reaction in an inert solvent like DCM or THF at room temperature. Gentle heating may be required for less reactive alcohols. | Perform the reaction at low temperature (0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for Friedel-Crafts acylation with this compound?
A1: The most common catalysts are strong Lewis acids. Aluminum chloride (AlCl₃) is widely used due to its high activity and availability.[2] Ferric chloride (FeCl₃) is another effective and less expensive alternative. For activated aromatic rings, milder Lewis acids such as zinc chloride (ZnCl₂) or even Brønsted acids might be sufficient.[1] It's important to note that these catalysts are often required in stoichiometric amounts because they form a stable complex with the resulting ketone product.[1]
Q2: Can I use a catalytic amount of Lewis acid for the Friedel-Crafts acylation?
A2: Generally, no. The ketone product of the acylation is a Lewis base and will form a strong complex with the Lewis acid catalyst. This complexation deactivates the catalyst. Therefore, you typically need to use at least one equivalent of the Lewis acid for each equivalent of this compound to achieve high yields.[1]
Q3: What are some common side reactions to be aware of when using this compound?
A3:
-
Hydrolysis: this compound is sensitive to moisture and will hydrolyze to 3-phenylpropanoic acid. This reduces the amount of acylating agent available and the resulting carboxylic acid can sometimes inhibit the desired reaction.
-
Polyacylation (in Friedel-Crafts): While less common than polyalkylation, if the aromatic substrate is highly activated, a second acylation might occur, though the deactivating effect of the first acyl group usually prevents this.
-
Rearrangement: The 3-phenylpropanoyl group is generally stable and does not undergo rearrangements, which is an advantage over some Friedel-Crafts alkylations.[2]
-
Reaction with Solvent: In some cases, the acyl bromide may react with certain nucleophilic solvents.
Q4: For the synthesis of an ester from this compound and a phenol, what catalyst would you recommend?
A4: For the reaction with a phenol, which is less nucleophilic than an aliphatic alcohol, a base is typically used to deprotonate the phenol to the more nucleophilic phenoxide. A common and effective method is to use a base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile.[6] Alternatively, using an organic base like triethylamine or pyridine in a solvent like dichloromethane can also facilitate the reaction.
Q5: How can I monitor the progress of my reaction with this compound?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method. You can spot the reaction mixture alongside the starting materials (this compound and the other reactant). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add the aromatic substrate (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Dissolve this compound (1.0 eq.) in a small amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amidation
-
To an oven-dried round-bottom flask, add the amine (1.0 eq.), a non-nucleophilic base (e.g., triethylamine, 1.2 eq.), and an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.05 eq.) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualizations
Caption: Workflow for a typical Friedel-Crafts acylation reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in nucleophilic substitution with 3-Phenylpropanoyl bromide
Technical Support Center: 3-Phenylpropanoyl Bromide Reactions
Welcome to the technical support center for nucleophilic substitution reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in nucleophilic acyl substitution with this compound can stem from several factors. The most common issues include:
-
Reagent Purity: this compound is highly reactive and susceptible to hydrolysis.[1][2] Contamination with water in your solvent, glassware, or nucleophile will convert the acyl bromide to the much less reactive 3-phenylpropanoic acid, halting the desired reaction.
-
Reaction Conditions: Inappropriate temperature or reaction time can lead to incomplete reactions or the formation of side products.
-
Nucleophile Strength and Steric Hindrance: Weak nucleophiles may react slowly, while sterically bulky nucleophiles can hinder the attack on the carbonyl carbon.[3][4]
-
Solvent Choice: The solvent plays a critical role. Protic solvents (like alcohols) can react with the acyl bromide, while polar aprotic solvents are generally preferred.[5]
Q2: How can I be sure my this compound is of high quality?
A2: Due to its reactivity, this compound should be handled under anhydrous (dry) conditions. Upon arrival, inspect the reagent for any signs of degradation (discoloration, fuming in the air). It is best to use a freshly opened bottle or to purify the reagent by distillation before use if its quality is uncertain. The presence of 3-phenylpropanoic acid as an impurity is a strong indicator of degradation.
Q3: What is the optimal type of solvent for this reaction?
A3: For nucleophilic acyl substitution, inert, anhydrous polar aprotic solvents are typically the best choice. Solvents like anhydrous Diethyl Ether, Tetrahydrofuran (THF), or Dichloromethane (DCM) are recommended. These solvents can dissolve the reactants without participating in the reaction. Using protic solvents like water or alcohols should be avoided as they can act as nucleophiles and compete with your intended reagent, leading to hydrolysis or alcoholysis byproducts.[1]
Q4: My nucleophile is sterically hindered. How will this affect my reaction?
A4: Steric hindrance on the nucleophile can significantly decrease the reaction rate.[6][7] The reaction proceeds via a tetrahedral intermediate, and a bulky nucleophile will have difficulty approaching the electrophilic carbonyl carbon. If you suspect steric hindrance is the issue, you may need to increase the reaction temperature, extend the reaction time, or consider a less hindered nucleophile if possible.
Q5: I suspect a side reaction is occurring. What are the likely possibilities?
A5: Besides the intended substitution, several side reactions can reduce your yield:
-
Hydrolysis: As mentioned, reaction with trace water is a major issue, forming 3-phenylpropanoic acid.[8][9][10]
-
Reaction with Solvent: If a reactive solvent (e.g., an alcohol) is used, it will compete with your nucleophile.
-
Friedel-Crafts Acylation: If your nucleophile is an aromatic compound, intramolecular or intermolecular Friedel-Crafts acylation can occur, especially if a Lewis acid is present or formed in situ.[11][12]
-
Elimination: While less common for acyl halides, under strongly basic conditions with certain substrates, elimination reactions can be a competing pathway.
Q6: How does the strength of my nucleophile impact the reaction?
A6: The nucleophile's strength is a key factor. Acyl bromides are highly reactive, so they can react with a wide range of nucleophiles.[1] However, stronger nucleophiles will react faster and more completely. The general principle is that the reaction favors the displacement of the weaker base.[13][14] Since bromide (Br-) is an excellent leaving group (the conjugate base of a strong acid, HBr), reactions with most common nucleophiles (amines, alkoxides, etc.) are thermodynamically favorable.[15]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the expected yield of an esterification reaction between this compound and Ethanol under various conditions. This data is synthesized based on established principles of nucleophilic acyl substitution.
| Entry | Nucleophile (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Base (Equivalents) | Expected Yield (%) | Primary Issue Addressed |
| 1 | Ethanol (1.1) | Anhydrous THF | 25 | 2 | Pyridine (1.1) | >95 | Optimal Conditions |
| 2 | Ethanol (1.1) | THF (not dried) | 25 | 2 | Pyridine (1.1) | 40-50 | Reagent/Solvent Purity |
| 3 | Ethanol (1.1) | Anhydrous THF | 0 | 2 | Pyridine (1.1) | 60-70 | Reaction Temperature |
| 4 | t-Butanol (1.1) | Anhydrous THF | 25 | 8 | Pyridine (1.1) | 30-40 | Steric Hindrance |
| 5 | Ethanol (1.1) | Anhydrous THF | 25 | 2 | None | 50-60 | Necessity of Base |
| 6 | Ethanol (1.1) | Ethanol | 25 | 2 | Pyridine (1.1) | Competitive | Solvent Choice |
Experimental Protocols
General Protocol for Nucleophilic Acyl Substitution: Synthesis of Ethyl 3-phenylpropanoate
This protocol outlines a standard procedure for the reaction of this compound with ethanol to yield ethyl 3-phenylpropanoate.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Ethanol (1.1 equiv)
-
Anhydrous Pyridine (1.1 equiv)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and condenser.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: Dissolve this compound (1.0 equiv) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Nucleophile Addition: In a separate flask, dissolve anhydrous ethanol (1.1 equiv) and anhydrous pyridine (1.1 equiv) in anhydrous diethyl ether.
-
Reaction: Cool the this compound solution to 0 °C in an ice bath. Add the ethanol/pyridine solution dropwise via a dropping funnel over 15-20 minutes with continuous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield pure ethyl 3-phenylpropanoate.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low yields in your nucleophilic substitution reaction.
Caption: Troubleshooting workflow for low reaction yields.
General Reaction Mechanism
This diagram illustrates the two-step addition-elimination mechanism for nucleophilic acyl substitution.
Caption: Nucleophilic acyl substitution mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. web.viu.ca [web.viu.ca]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]
- 15. byjus.com [byjus.com]
Preventing decomposition of 3-Phenylpropanoyl bromide during workup
Technical Support Center: 3-Phenylpropanoyl Bromide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition during experimental workups.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound, focusing on preventing its decomposition.
Problem: Low yield of the desired product, with the presence of 3-phenylpropanoic acid.
This is the most common issue and is indicative of the hydrolysis of this compound. Acyl bromides are highly reactive and readily react with water.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to hydrolysis.
Problem: Formation of an emulsion during aqueous extraction.
Emulsions are a common problem during the workup of organic reactions, preventing efficient separation of the aqueous and organic layers.
Troubleshooting Steps:
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Patience: Allow the separatory funnel to sit undisturbed for some time, as some emulsions will break on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
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Solvent Addition: Add a small amount of the organic solvent used for the extraction to help disrupt the emulsion.
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Gentle Stirring: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking.
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Acidification: For reactions like Friedel-Crafts acylation, quenching with dilute acid (e.g., 3M HCl) and gentle heating can help break up aluminum salt complexes that may contribute to emulsion formation.[2]
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Filtration: In some cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during workup?
A1: The primary decomposition pathway is hydrolysis. This compound, like other acyl bromides, is highly susceptible to nucleophilic attack by water.[1] This reaction converts the acyl bromide to 3-phenylpropanoic acid and hydrobromic acid. Acyl bromides are generally more reactive towards hydrolysis than their corresponding acyl chlorides.[1]
Caption: Primary decomposition pathway of this compound.
Q2: Are there other potential side reactions to be aware of during the workup?
A2: Yes, another significant side reaction, particularly if Lewis acids like AlCl₃ are used (e.g., in Friedel-Crafts reactions), is intramolecular Friedel-Crafts acylation. In this reaction, the acyl bromide moiety can react with the phenyl ring of the same molecule to form a five-membered ring, yielding 1-indanone.
Caption: Intramolecular Friedel-Crafts acylation side reaction.
Q3: What are the best practices for quenching a reaction containing this compound?
A3: The quenching procedure should be carefully chosen to minimize hydrolysis.
-
Non-Aqueous Quench: If possible, a non-aqueous quench is preferred. This could involve adding a non-protic reagent to react with any excess starting material or catalyst.
-
Cold Aqueous Quench: If an aqueous quench is necessary, it should be performed at low temperatures (e.g., 0 °C) to slow the rate of hydrolysis. The reaction mixture should be added slowly to the cold quenching solution with vigorous stirring.
-
Choice of Quenching Solution:
-
Dilute Acid: For reactions like Friedel-Crafts acylation, quenching with cold, dilute HCl is often recommended to hydrolyze the aluminum chloride complex.[2]
-
Weakly Basic Solution: A cold, dilute solution of sodium bicarbonate can be used to neutralize acidic byproducts. However, this should be done with caution as the base can also promote hydrolysis of the acyl bromide.
-
Q4: Which drying agents are recommended for drying an organic solution of this compound?
A4: Anhydrous sodium sulfate (Na₂SO₄) and anhydrous magnesium sulfate (MgSO₄) are commonly used drying agents for organic solutions.[3][4] It is crucial that the drying agent is anhydrous and added in sufficient quantity to remove all traces of water before solvent evaporation. For highly sensitive substrates, storing the purified acyl halide over molecular sieves may be considered, although direct addition to the bulk material should be done with caution.
Data Presentation
| Condition/Reagent | Stability/Reactivity of this compound | Rationale |
| Water | Highly Unstable | Rapid hydrolysis to the corresponding carboxylic acid.[1] |
| Alcohols | Highly Reactive | Reacts to form esters. |
| Amines | Highly Reactive | Reacts to form amides. |
| Aprotic Organic Solvents (e.g., DCM, THF, Hexanes) | Relatively Stable | Stable in the absence of nucleophiles and moisture. |
| Aqueous Acid | Unstable | Hydrolysis is the primary reaction. Acid may catalyze the reaction. |
| Aqueous Base | Highly Unstable | Base-catalyzed hydrolysis is typically faster than neutral or acid-catalyzed hydrolysis. |
Experimental Protocols
General Protocol for an Anhydrous Workup to Minimize Decomposition:
This protocol is a general guideline and may need to be adapted based on the specific reaction.
-
Reaction Quenching (Anhydrous):
-
If the reaction involves a solid catalyst or byproduct, cool the reaction mixture to room temperature.
-
Under an inert atmosphere (N₂ or Ar), filter the reaction mixture through a pad of celite or a sintered glass funnel to remove solids.
-
Wash the filter cake with a small amount of anhydrous solvent to ensure complete transfer of the product.
-
-
Solvent Removal:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept as low as possible to prevent thermal decomposition.
-
-
Purification:
-
If further purification is needed, consider techniques that do not involve water, such as distillation under reduced pressure or chromatography on silica gel using anhydrous solvents.
-
General Protocol for a Cautious Aqueous Workup:
This protocol should only be used when an aqueous wash is unavoidable.
-
Reaction Quenching:
-
Prepare a separatory funnel with a cold (0 °C) quenching solution (e.g., dilute HCl or brine).
-
Slowly add the cooled reaction mixture to the separatory funnel with vigorous stirring.
-
-
Extraction:
-
If the product is in an organic solvent, separate the layers. If the product is not already in a suitable solvent, extract the aqueous layer with a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) several times.
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Cold, dilute aqueous NaHCO₃ (to neutralize acid - perform with extreme caution and vent frequently).
-
Cold brine (to aid in phase separation and remove bulk water).
-
-
-
Drying:
-
Drain the organic layer into a clean, dry flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and add more drying agent until it no longer clumps together.
-
Filter or decant the dried organic solution away from the drying agent.
-
-
Solvent Removal and Purification:
-
Remove the solvent under reduced pressure.
-
Proceed with further purification as required.
-
References
Technical Support Center: Analysis of 3-Phenylpropanoyl Bromide by NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 3-Phenylpropanoyl bromide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?
A1: Unexpected peaks in the ¹H NMR spectrum typically indicate the presence of impurities. The most common impurities are residual starting material, 3-phenylpropanoic acid, or byproducts from the synthesis, such as 3-phenyl-1-propanol. Refer to the data tables below to compare the chemical shifts of your unknown peaks with those of the expected impurities.
Q2: I see a broad singlet around 10-12 ppm in my ¹H NMR spectrum. What is it?
A2: A broad singlet in this region is characteristic of a carboxylic acid proton. This strongly suggests the presence of unreacted 3-phenylpropanoic acid in your sample.
Q3: My ¹³C NMR spectrum has a peak around 179 ppm, but I expect the acyl bromide carbonyl to be further downfield. Why?
A3: A peak around 179 ppm is indicative of a carboxylic acid carbonyl. The carbonyl carbon of an acyl bromide is expected to be further downfield. This, again, points to 3-phenylpropanoic acid as an impurity.
Q4: I have signals in the 3.6-3.7 ppm and 1.8-1.9 ppm regions of my ¹H NMR that I can't assign to this compound. What could they be?
A4: These signals are characteristic of the methylene protons in 3-phenyl-1-propanol, a potential byproduct of the reduction of the starting material or the product. The triplet at ~3.67 ppm corresponds to the CH₂ group adjacent to the hydroxyl group, and the multiplet around 1.88 ppm corresponds to the other non-benzylic CH₂ group.
Q5: How can I confirm the presence of these impurities?
A5: The most definitive way is to "spike" your NMR sample with a small amount of the suspected impurity (e.g., 3-phenylpropanoic acid) and re-acquire the spectrum. If the intensity of the questionable peak increases, it confirms the identity of the impurity.
Data Presentation
Predicted ¹H NMR Chemical Shifts
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Ar-H | 7.19 - 7.33 | m | 5H |
| -CH₂-C(O)Br | 3.25 | t | 2H | |
| Ph-CH₂- | 3.01 | t | 2H | |
| 3-Phenylpropanoic acid | -COOH | ~11.0 | br s | 1H |
| Ar-H | 7.17 - 7.34 | m | 5H | |
| -CH₂-COOH | 2.69 | t | 2H | |
| Ph-CH₂- | 2.97 | t | 2H | |
| 3-Phenyl-1-propanol | Ar-H | 7.15 - 7.30 | m | 5H |
| -CH₂-OH | 3.67 | t | 2H | |
| Ph-CH₂- | 2.69 | t | 2H | |
| -CH₂-CH₂-CH₂- | 1.88 | m | 2H | |
| -OH | ~1.5 (variable) | br s | 1H |
Predicted ¹³C NMR Chemical Shifts
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | C =O | ~170 |
| Ar-C (quaternary) | ~140 | |
| Ar-C H | 126 - 129 | |
| -C H₂-C(O)Br | ~45 | |
| Ph-C H₂- | ~30 | |
| 3-Phenylpropanoic acid | C =O | ~179 |
| Ar-C (quaternary) | ~140 | |
| Ar-C H | 126 - 129 | |
| -C H₂-COOH | ~36 | |
| Ph-C H₂- | ~31 | |
| 3-Phenyl-1-propanol | Ar-C (quaternary) | ~142 |
| Ar-C H | 126 - 129 | |
| -C H₂-OH | ~62 | |
| Ph-C H₂- | ~32 | |
| -CH₂-C H₂-CH₂- | ~34 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable reference compound with a known chemical shift that does not overlap with the analyte signals). TMS is often used as a reference (0 ppm).
-
Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound using NMR spectroscopy.
Effect of moisture on 3-Phenylpropanoyl bromide stability and reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and reactivity of 3-Phenylpropanoyl bromide, with a particular focus on the effects of moisture.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears cloudy and fumes upon opening. What is the cause?
A1: This is a strong indication of exposure to moisture. This compound is highly reactive with water, a process known as hydrolysis. The fuming you observe is likely due to the formation of hydrogen bromide (HBr) gas, a byproduct of the hydrolysis reaction. The cloudiness is due to the formation of the less soluble 3-phenylpropanoic acid.
Q2: What are the degradation products of this compound when it reacts with water?
A2: The hydrolysis of this compound yields 3-phenylpropanoic acid and hydrogen bromide.[1][2][3] This is an irreversible reaction that proceeds via a nucleophilic addition-elimination mechanism.[1][2]
Q3: How should I properly store this compound to prevent degradation?
A3: To ensure the stability of this compound, it is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated. Avoid storing it near any sources of moisture or with incompatible materials such as alcohols or amines, as it will react with these as well.
Q4: Can I use a solvent that contains traces of water for my reaction with this compound?
A4: It is highly recommended to use anhydrous (dry) solvents when working with this compound. Even small amounts of water can lead to the hydrolysis of the acyl bromide, which will reduce the yield of your desired product and introduce impurities (3-phenylpropanoic acid and HBr) into your reaction mixture.
Q5: My reaction with this compound is giving low yields. Could moisture be the issue?
A5: Yes, moisture is a very common cause of low yields in reactions involving acyl bromides. If your starting material has been compromised by moisture, or if your reaction setup is not rigorously dried, a significant portion of the this compound will be consumed by the reaction with water instead of your desired reagent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Fuming and/or pressure buildup in the storage bottle | Exposure to moisture leading to the formation of HBr gas. | Handle the bottle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Slowly and carefully vent the bottle. If the material is significantly degraded, it may need to be properly disposed of. |
| Low or no reactivity in the intended reaction | The this compound has been hydrolyzed to the less reactive 3-phenylpropanoic acid. | Verify the purity of your this compound using an analytical technique such as IR or NMR spectroscopy. If significant hydrolysis has occurred, a fresh, unopened bottle should be used. Ensure all glassware and solvents are rigorously dried for future reactions. |
| Formation of an acidic byproduct in the reaction mixture | Hydrolysis has occurred, producing hydrobromic acid (HBr). | The acidic byproduct can be removed by a basic workup, for example, by washing the reaction mixture with a dilute aqueous solution of sodium bicarbonate. Be aware that this will also remove any unreacted 3-phenylpropanoic acid. |
| Inconsistent reaction outcomes | Variable amounts of moisture are being introduced into the reaction. | Standardize your experimental procedure to rigorously exclude moisture. This includes drying glassware in an oven, using freshly distilled anhydrous solvents, and running the reaction under an inert atmosphere. |
Quantitative Data on Hydrolysis
The following table summarizes illustrative data on the effect of moisture on the stability of this compound at room temperature. Note that the rate of hydrolysis is generally very rapid.
| % Water (v/v) in Acetone | Time for 50% Degradation (t1/2) | Primary Degradation Product |
| 0.01% | ~ 2 hours | 3-phenylpropanoic acid |
| 0.1% | ~ 10 minutes | 3-phenylpropanoic acid |
| 1% | < 1 minute | 3-phenylpropanoic acid |
| 5% | Nearly instantaneous | 3-phenylpropanoic acid |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by Titration
Objective: To quantify the rate of hydrolysis of this compound by titrating the produced hydrobromic acid.
Materials:
-
This compound
-
Anhydrous acetone
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Burette, pipettes, and flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.1 M).
-
In a flask, add a known volume of acetone containing a specific percentage of water.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the acetone-water mixture while stirring. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing ice-cold deionized water.
-
Add a few drops of phenolphthalein indicator to the quenched solution.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
The amount of HBr produced is equivalent to the amount of this compound that has hydrolyzed. Calculate the concentration of the remaining acyl bromide at each time point.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for monitoring hydrolysis by titration.
References
Alternative workup procedures for 3-Phenylpropanoyl bromide reactions
Technical Support Center: 3-Phenylpropanoyl Bromide Reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete by TLC/LCMS, but upon aqueous workup, I see significant hydrolysis back to 3-phenylpropanoic acid. How can I avoid this?
A1: this compound is highly reactive and susceptible to hydrolysis. Standard aqueous workups can lead to the degradation of your product and the formation of the corresponding carboxylic acid. To mitigate this, consider the following alternative workup procedures:
-
Anhydrous Workup: Avoid water altogether. If your product is stable and non-polar, you can quench the reaction with a non-protic solvent and then remove excess reagents or byproducts by filtration through a plug of silica gel or by using scavenger resins.
-
Aqueous Wash with Brine: If an aqueous wash is necessary, use cold, saturated sodium chloride solution (brine). The high salt concentration reduces the solubility of organic compounds in the aqueous layer, minimizing contact time and hydrolysis.
-
Phase Transfer Catalysis: In some cases, a phase transfer catalyst can facilitate the reaction in a two-phase system, allowing for easier separation and minimizing the need for a harsh aqueous workup.
Q2: I have unreacted starting material (e.g., an alcohol or amine) and my desired product in the crude mixture. How can I best separate them?
A2: The presence of unreacted starting material is a common issue. Here are a few strategies for purification:
-
Liquid-Liquid Extraction: If your product has a different solubility profile than the starting material, you can use liquid-liquid extraction. For example, if you have an unreacted amine, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, making it water-soluble and allowing for its removal into the aqueous phase.
-
Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities. A well-chosen solvent system can provide excellent separation of your product from the starting material.
-
Scavenger Resins: These are solid-supported reagents that can react with and remove excess starting materials or byproducts.[1][2][3] For instance, an isocyanate resin can be used to scavenge excess primary and secondary amines, while a sulfonic acid resin can remove unreacted alcohols.[1][2]
Q3: My reaction has produced a significant amount of HBr as a byproduct, which is complicating my purification. How can I remove it?
A3: HBr is a common byproduct in reactions involving acyl bromides. It can be removed in several ways:
-
Base Wash: A wash with a mild aqueous base, such as saturated sodium bicarbonate solution, will neutralize the HBr. Be cautious, as this can also promote hydrolysis of your product if it is sensitive.
-
Non-Aqueous Base: Adding a solid, non-nucleophilic base like potassium carbonate to the reaction mixture can neutralize the HBr as it is formed.[4][5] This can be particularly useful in reactions where water must be avoided.
-
Nitrogen Purge: Bubbling a gentle stream of nitrogen through the reaction mixture can help to remove volatile HBr. This is most effective in non-polar solvents.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction; decomposition of starting material or product. | * Confirm the quality of the this compound, as it can degrade over time. * Ensure anhydrous reaction conditions, as trace water can consume the acyl bromide. * Consider using a milder catalyst or reaction conditions to prevent decomposition. |
| Formation of Multiple Byproducts | Side reactions, such as elimination or rearrangement. | * Lower the reaction temperature to improve selectivity. * Use a non-nucleophilic base to minimize side reactions. * Re-evaluate the choice of solvent, as it can influence reaction pathways. |
| Difficulty in Product Isolation (Emulsion Formation) | Formation of a stable emulsion during aqueous workup. | * Add a small amount of brine to the separatory funnel to help break the emulsion. * Filter the mixture through a pad of Celite to remove particulate matter that may be stabilizing the emulsion. * Allow the mixture to stand for an extended period to allow for phase separation. |
Alternative Workup Protocols
Protocol 1: Non-Aqueous Workup with a Scavenger Resin
This protocol is ideal for reactions where the product is sensitive to hydrolysis and there is excess nucleophilic starting material (e.g., an amine).
-
Upon reaction completion (monitored by TLC or LCMS), cool the reaction mixture to room temperature.
-
Add a polystyrene-based isocyanate scavenger resin (approximately 2-3 equivalents relative to the excess nucleophile) to the reaction mixture.[1][2]
-
Stir the suspension at room temperature for 2-4 hours.
-
Monitor the removal of the excess nucleophile by TLC or LCMS.
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Acidic Wash for Amine Removal
This protocol is suitable for removing unreacted primary, secondary, or tertiary amines from the reaction mixture.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 50 mL).
-
Check the pH of the aqueous layer to ensure it is acidic.
-
Wash the organic layer with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. suprasciences.com [suprasciences.com]
- 2. Bot Detection [iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Phenylpropanoyl Bromide and 3-Phenylpropanoyl Chloride
For researchers and professionals in drug development and organic synthesis, the choice of acylating agent is critical to reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of two common reagents: 3-phenylpropanoyl bromide and 3-phenylpropanoyl chloride. While both are effective for introducing the 3-phenylpropanoyl moiety, their reactivity profiles differ significantly, influencing reaction conditions and outcomes.
Core Principles of Reactivity: Acyl Bromides vs. Acyl Chlorides
The reactivity of acyl halides in nucleophilic acyl substitution reactions is primarily governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group). In the case of this compound and 3-phenylpropanoyl chloride, the bromide analogue is generally the more reactive species.[1][2]
This increased reactivity can be attributed to the following:
-
Leaving Group Ability: The bromide ion (Br-) is a better leaving group than the chloride ion (Cl-). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that Br- is a weaker base and therefore more stable in solution after it has been displaced.[1][2]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the nucleophilic attack, leading to a lower activation energy and a faster reaction rate.[1][2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and 3-phenylpropanoyl chloride is presented in the table below.
| Property | This compound | 3-Phenylpropanoyl Chloride |
| Molecular Formula | C₉H₉BrO | C₉H₉ClO |
| Molecular Weight | 213.07 g/mol [3] | 168.62 g/mol [4] |
| Appearance | Not specified (typically a liquid) | Not specified (typically a liquid) |
| Boiling Point | Not specified | Not specified |
| Density | Not specified | Not specified |
| CAS Number | 10500-29-5[3] | 645-45-4[4] |
Experimental Data: A Note on Direct Comparison
While the principles of organic chemistry predict higher reactivity for this compound, specific kinetic data directly comparing the reaction rates of this compound and 3-phenylpropanoyl chloride in the literature is scarce. However, studies on analogous compounds, such as benzoyl halides, consistently demonstrate that the bromide derivatives exhibit faster reaction rates in solvolysis and aminolysis reactions.
Experimental Protocol: Synthesis of N-benzyl-3-phenylpropanamide
The following protocol provides a general method for the synthesis of an amide using either this compound or 3-phenylpropanoyl chloride. Researchers should be aware that reactions with this compound may proceed more rapidly and at lower temperatures.
Materials:
-
3-Phenylpropanoyl halide (bromide or chloride) (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 3-phenylpropanoyl halide (1.0 eq) in anhydrous dichloromethane dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Note: Reactions with this compound may be complete in a shorter timeframe.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-benzyl-3-phenylpropanamide.
Visualizing the Reaction and Workflow
To further elucidate the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Nucleophilic Acyl Substitution Mechanism.
Caption: Experimental Workflow for Amide Synthesis.
Conclusion
References
- 1. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 3-Phenylpropanoyl Bromide Derivatives and Analogs
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, a thorough understanding of their spectroscopic properties is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of 3-phenylpropanoyl bromide and its close analog, 3-phenylpropanoyl chloride, alongside related compounds. The presented data, summarized in clear, comparative tables, offers a valuable resource for compound identification and structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-phenylpropanoyl chloride (as a close analog to the bromide), and other relevant compounds for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (ppm) and Multiplicity |
| 3-Phenylpropanoyl chloride | ~7.3 (m, 5H, Ar-H), 3.2 (t, 2H, -CH₂-COCl), 3.0 (t, 2H, Ar-CH₂-) |
| 3-Phenyl-1-propanol | 7.19-7.30 (m, 5H, Ar-H), 3.68 (t, 2H, -CH₂-OH), 2.71 (t, 2H, Ar-CH₂-), 1.90 (quint, 2H, -CH₂-CH₂-CH₂-) |
| 1-Bromo-3-phenylpropane | 7.17-7.32 (m, 5H, Ar-H), 3.40 (t, 2H, -CH₂-Br), 2.82 (t, 2H, Ar-CH₂-), 2.16 (quint, 2H, -CH₂-CH₂-CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (ppm) |
| This compound | Specific peak list not readily available in public databases. |
| 3-Phenylpropanoyl chloride | ~173 (C=O), 140 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 54 (-CH₂-COCl), 31 (Ar-CH₂-) |
| 3-Phenyl-1-propanol | 142.0 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.7 (Ar-CH), 62.2 (-CH₂-OH), 34.1 (Ar-CH₂-), 32.1 (-CH₂-CH₂-CH₂-) |
| 1-Bromo-3-phenylpropane | 141.1 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.1 (Ar-CH), 35.3 (Ar-CH₂-), 33.8 (-CH₂-Br), 32.9 (-CH₂-CH₂-CH₂-) |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorption Peaks (cm⁻¹) |
| This compound | ~1800 (C=O stretch, characteristic for acyl bromides) |
| 3-Phenylpropanoyl chloride | ~1795 (C=O stretch, characteristic for acyl chlorides), 3050-3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch) |
| 3-Phenyl-1-propanol | 3330 (broad, O-H stretch), 3050-3030 (Ar C-H stretch), 2940-2860 (Aliphatic C-H stretch), 1050 (C-O stretch) |
| 1-Bromo-3-phenylpropane | 3050-3030 (Ar C-H stretch), 2940-2860 (Aliphatic C-H stretch), 695 (C-Br stretch) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 212/214 (due to ⁷⁹Br/⁸¹Br isotopes) | 133, 105, 91[1] |
| 3-Phenylpropanoyl chloride | 168/170 (due to ³⁵Cl/³⁷Cl isotopes) | 133, 105, 104, 91[2] |
| 3-Phenyl-1-propanol | 136 | 118, 117, 105, 92, 91, 77 |
| 3-Phenylpropanamide | 149 | 105, 91, 77[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled (zgpg30)
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin translucent disk.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
-
GC-MS Parameters (for volatile compounds):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium, flow rate 1 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 50°C for 2 min, then ramped to 280°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.
References
A Researcher's Guide to Investigating the Kinetics of 3-Phenylpropanoyl Bromide Reactions with Anilines
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinetic Data for Acylation of Anilines
Understanding the kinetics of similar reactions provides a valuable baseline for designing new experiments. The following table summarizes representative second-order rate constants for the acylation of anilines with various acylating agents. These reactions generally follow second-order kinetics, being first-order with respect to both the aniline and the acylating agent.[1]
It is important to note that the reactivity of both the aniline and the acylating agent is influenced by electronic and steric factors. Electron-donating groups on the aniline increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[2] For the acyl halide, reactivity generally follows the order I > Br > Cl > F.[3]
| Acylating Agent | Aniline | Solvent | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] | Reference |
| Isobutyryl bromide | m-Chloroaniline | Ether | ~30 times faster than isobutyryl chloride | [1] |
| Isobutyryl chloride | m-Chloroaniline | Ether | ~4.5 times faster than dimethylketen | [1] |
| Acetic Anhydride | Aniline | Acetic Acid | (Qualitatively slower than acyl halides) | [4][5] |
Note: The data presented are for comparative purposes to illustrate relative reactivities. Absolute values will vary with specific reaction conditions.
A Comparative Look: Alternative Acylating Agents
While 3-phenylpropanoyl bromide is a primary focus, a variety of other reagents can be employed for the acylation of anilines. The choice of acylating agent can significantly impact reaction conditions, selectivity, and overall efficiency.[6]
| Acylating Agent | Structure | Relative Reactivity | Advantages | Disadvantages |
| This compound | C₆H₅CH₂CH₂COBr | High | Highly reactive, often leading to rapid reaction rates. | Can be corrosive and moisture-sensitive; may require inert atmosphere.[3] |
| 3-Phenylpropanoyl Chloride | C₆H₅CH₂CH₂COCl | Moderate-High | Generally more stable and less expensive than the corresponding bromide.[7] | Less reactive than the bromide, potentially requiring harsher conditions.[1] |
| 3-Phenylpropanoic Anhydride | (C₆H₅CH₂CH₂CO)₂O | Moderate | Less corrosive and easier to handle than acyl halides.[6] | Generally less reactive than acyl halides; may require a catalyst or higher temperatures.[1] |
| N-acylbenzotriazoles | - | Variable | Stable, crystalline solids; often show good chemoselectivity.[6] | May require a separate synthetic step for their preparation. |
| Carboxylic Acids (with coupling agents) | C₆H₅CH₂CH₂COOH | Low (without activator) | Readily available and stable starting materials.[4] | Require a coupling agent (e.g., DCC, EDC), which adds cost and generates byproducts.[4] |
Experimental Protocols for Kinetic Studies
A meticulously planned experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general procedure for studying the reaction between this compound and an aniline derivative.
Materials and Reagents:
-
This compound (of highest possible purity)
-
Aniline and substituted anilines (purified, free of colored impurities)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a solvent relevant to the intended application)
-
Quenching solution (e.g., a solution of a scavenger amine or an acidic solution)
-
Internal standard for chromatographic analysis
Instrumentation:
-
UV-Vis Spectrophotometer (for reactions with a suitable chromophore change) or a Stopped-Flow apparatus for very fast reactions.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for monitoring reactant and product concentrations.
-
Thermostatted reaction vessel to maintain a constant temperature.
-
Inert atmosphere setup (e.g., nitrogen or argon gas) if reagents are moisture-sensitive.
General Kinetic Procedure (In-situ Monitoring):
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the desired aniline in the chosen anhydrous solvent.
-
Temperature Equilibration: Equilibrate the stock solutions and the reaction vessel to the desired temperature.
-
Reaction Initiation: In a thermostatted cuvette or reaction vessel, rapidly mix known volumes of the pre-equilibrated reactant solutions to initiate the reaction. For very fast reactions, a stopped-flow apparatus is recommended for rapid mixing.[8][11]
-
Data Acquisition: Monitor the reaction progress over time.
-
Spectrophotometrically: If there is a significant change in the UV-Vis spectrum, monitor the change in absorbance at a wavelength where a reactant or product has a unique absorption.
-
Chromatographically: At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a quenching solution. Analyze the quenched aliquots by HPLC or GC to determine the concentrations of reactants and products.
-
-
Data Analysis: Determine the initial reaction rates from the concentration versus time data. Plot the initial rates against the initial concentrations of the reactants to determine the order of the reaction with respect to each reactant and calculate the second-order rate constant (k₂).
Visualizing the Experimental Workflow and Reaction Pathway
To better understand the relationships and processes involved, the following diagrams are provided.
References
- 1. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. agilent.com [agilent.com]
- 9. perkinelmer.com [perkinelmer.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical kinetics - Measuring, Fast Reactions | Britannica [britannica.com]
A Comparative Guide to the Synthesis of 3-Phenylpropanoyl Bromide: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of reactive intermediates is paramount. 3-Phenylpropanoyl bromide, a key building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared from 3-phenylpropanoic acid via several synthetic routes. This guide provides a comparative analysis of common methods, focusing on reaction yields and detailed experimental protocols to aid in the selection of the most suitable procedure for a given application.
Yield Comparison of Synthetic Routes
The conversion of 3-phenylpropanoic acid to its corresponding acyl bromide is typically achieved using standard brominating agents. The choice of reagent significantly impacts the reaction yield, purity of the product, and the ease of work-up. The following table summarizes the reported yields for the synthesis of the analogous 3-phenylpropanoyl chloride and the described method for this compound.
| Reagent | Product | Reported Yield | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | 3-Phenylpropanoyl chloride | 94%[1] | SO₂, HCl (gaseous) | High-yielding and byproducts are easily removed. |
| Oxalyl Chloride ((COCl)₂) | 3-Phenylpropanoyl chloride | Not explicitly stated | CO, CO₂, HCl (gaseous) | The reaction is reported to proceed to completion, and the crude product is often used directly in the next step. Byproducts are gaseous. |
| Phosphorus Tribromide (PBr₃) | This compound | Not explicitly stated | H₃PO₃ (phosphorous acid) | A standard method for converting carboxylic acids to acyl bromides. Work-up can be complicated by the non-volatile byproduct.[2][3] |
Experimental Protocols
Detailed methodologies for the synthesis of acyl halides from a carboxylic acid precursor using thionyl chloride and oxalyl chloride are well-documented. A general procedure for the use of phosphorus tribromide is also described.
Synthesis of 3-Phenylpropanoyl Chloride using Thionyl Chloride
This method is reported to provide a high yield of the corresponding acyl chloride.
Procedure: A mixture of 3-phenylpropanoic acid and thionyl chloride is heated at reflux for 2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation to yield 3-phenylpropanoyl chloride. A specific reported experiment used a molar ratio of approximately 1:2.5 of 3-phenylpropanoic acid to thionyl chloride and obtained a 94% yield after distillation[1].
Synthesis of 3-Phenylpropanoyl Chloride using Oxalyl Chloride
This protocol is suitable for generating the acyl chloride for immediate use in a subsequent reaction.
Procedure: To a stirred solution of 3-phenylpropanoic acid in an anhydrous solvent such as dichloromethane, oxalyl chloride is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution. The solvent and excess oxalyl chloride are then removed under reduced pressure. The resulting crude 3-phenylpropanoyl chloride is often used in the next synthetic step without further purification.
Synthesis of this compound using Phosphorus Tribromide
This is a conventional method for the preparation of acyl bromides from carboxylic acids.
Procedure: 3-Phenylpropanoic acid is refluxed with phosphorus tribromide in an anhydrous solvent. Stoichiometrically, one mole of PBr₃ can react with three moles of the carboxylic acid[2]. After the reaction is complete, the product, this compound, is typically purified by distillation. The work-up involves separating the product from the phosphorous acid byproduct[2][3].
Synthetic Pathways Overview
The following diagram illustrates the common synthetic routes from 3-phenylpropanoic acid to the corresponding acyl halides.
Caption: Synthetic routes to 3-Phenylpropanoyl Halides.
References
The Biological Potential of Compounds Derived from 3-Phenylpropanoyl Bromide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of compounds synthesized using 3-phenylpropanoyl bromide as a key precursor. We delve into the synthesis, experimental data, and mechanistic pathways of two major classes of bioactive molecules derived from this starting material: chalcones and pyrazolines.
While direct studies initiating from this compound are not extensively documented in publicly available literature, a logical and well-established synthetic route involves its conversion to ketone intermediates via Friedel-Crafts acylation. These ketones then serve as building blocks for the synthesis of chalcones, which in turn can be cyclized to form pyrazolines. This guide will explore the anticancer and antimicrobial properties of representative compounds from these classes, providing a framework for their potential in drug discovery and development.
From Starting Material to Bioactive Scaffolds: A Synthetic Overview
The journey from this compound to biologically active chalcones and pyrazolines is a multi-step process rooted in fundamental organic reactions. The initial step involves the Friedel-Crafts acylation of an aromatic compound with this compound (or its more commonly used and readily accessible derivative, 3-phenylpropanoyl chloride) to yield a dihydrochalcone, such as 1,3-diphenylpropan-1-one. This ketone can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde to introduce the characteristic α,β-unsaturated ketone moiety of the chalcone scaffold. Subsequently, the chalcone can be treated with a hydrazine derivative to yield a pyrazoline through a cyclization reaction.
Below is a generalized workflow illustrating this synthetic strategy:
A Head-to-Head Battle of Acylating Agents: A Cost-Benefit Analysis of 3-Phenylpropanoyl Bromide in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision, balancing reactivity, cost, safety, and efficiency. This guide provides a comprehensive comparison of 3-phenylpropanoyl bromide with its primary alternatives—3-phenylpropanoyl chloride, 3-phenylpropanoic anhydride, and the direct use of 3-phenylpropanoic acid with activating agents—in the context of industrial applications.
In the realm of large-scale chemical synthesis, particularly for pharmaceutical intermediates, the efficiency of acylation reactions is paramount. This compound, a reactive acyl halide, offers a potent option for introducing the 3-phenylpropanoyl moiety. However, its utility in an industrial setting must be carefully weighed against viable alternatives. This comparison delves into the critical parameters of cost, reactivity, safety, and waste management to guide the selection of the most appropriate acylating agent for your large-scale needs.
At a Glance: Comparing the Alternatives
| Feature | This compound | 3-Phenylpropanoyl Chloride | 3-Phenylpropanoic Anhydride | 3-Phenylpropanoic Acid + Activator |
| Relative Cost | High | Moderate | Moderate-High | Low (reagent) + Activator Cost |
| Reactivity | Very High | High | Moderate | Variable (depends on activator) |
| Key Advantage | High reactivity may drive difficult reactions to completion. | Good balance of reactivity and cost. | Milder reaction conditions, no halide byproduct. | Avoids synthesis of acyl halide, atom economical. |
| Key Disadvantage | Higher cost, generates bromide waste, potential for over-reactivity. | Corrosive HCl byproduct, moisture sensitive. | Lower atom economy than halides, requires heating. | Activator cost and removal, potential for side reactions. |
| Safety Concerns | Corrosive, lachrymator, reacts violently with water.[1][2] | Corrosive, lachrymator, reacts with water to produce HCl.[3][4] | Irritant. | Depends on the activating agent used. |
| Waste Profile | Bromide salts. | Chloride salts, HCl. | 3-phenylpropanoic acid. | Activator byproducts. |
In-Depth Analysis
Cost Comparison
A direct, large-scale price comparison of this compound is challenging due to the specialized nature of this reagent. However, an estimation can be made based on the pricing of its precursor and the analogous chloride.
-
3-Phenylpropanoic Acid: This is the common starting material for all the acylating agents discussed. Bulk pricing is in the range of $123 - $217 per kilogram , depending on the supplier and quantity.[5]
-
3-Phenylpropanoyl Chloride: Small-scale pricing for 98% purity is approximately £468 for 2.5 kg (roughly $590 USD).[4] Extrapolating to a larger scale, the price is likely to decrease significantly but will remain higher than the parent acid. Bulk inquiries for 25kg are available, indicating its use in larger-scale synthesis.[3]
-
3-Phenylpropanoic Anhydride: The anhydride has a molecular weight of 282.34 g/mol .[7][8] While bulk pricing is not explicitly listed, its synthesis from the carboxylic acid would involve a dehydration reaction, which can be energy-intensive on a large scale.
Performance and Reactivity
The primary reason for selecting an acyl bromide over a chloride is its higher reactivity.[9][10] This can be crucial for reactions with less nucleophilic substrates or when milder reaction conditions are required to avoid side reactions.
-
Acyl Halide Reactivity Trend: The reactivity of acyl halides follows the order: I > Br > Cl > F . This is due to the better leaving group ability of the larger halides.
-
Benefits of Higher Reactivity: The enhanced reactivity of this compound can lead to faster reaction times and potentially higher yields in difficult acylations. This can be a significant advantage in a manufacturing setting where cycle time is a critical factor.
-
Drawbacks of Higher Reactivity: The high reactivity of acyl bromides also makes them more susceptible to hydrolysis and reaction with other nucleophiles, requiring stringent anhydrous conditions. There is also a greater risk of over-reactivity and the formation of byproducts.
-
Anhydride as a Milder Alternative: 3-Phenylpropanoic anhydride is a less reactive and more stable alternative to the acyl halides. It is often used when a more controlled reaction is desired. The byproduct of the reaction is the parent carboxylic acid, which can potentially be recovered and recycled.
-
Direct Carboxylic Acid Activation: This approach avoids the need to pre-form a reactive acylating agent. A wide variety of activating agents are available, each with its own cost and reactivity profile. This method can be very atom-economical but requires careful optimization to minimize side reactions and ensure complete conversion.
Experimental Protocols
Synthesis of this compound from 3-Phenylpropanoic Acid
This protocol describes a general laboratory-scale synthesis. For large-scale production, significant process optimization and safety engineering would be required.
Reagents:
-
3-Phenylpropanoic acid
-
Thionyl bromide (SOBr₂) or Oxalyl bromide ((COBr)₂)[6]
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, charge a suitable reactor with 3-phenylpropanoic acid and the anhydrous solvent.
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add the brominating agent (e.g., thionyl bromide) to the stirred mixture, maintaining the temperature below 10 °C. The byproducts, sulfur dioxide and hydrogen bromide, are gaseous and should be scrubbed through a basic solution.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or in-process control).
-
Remove the solvent and excess brominating agent under reduced pressure.
-
The crude this compound can be purified by distillation under high vacuum.
Typical Acylation Reaction (Amide Formation)
Reagents:
-
Amine substrate
-
This compound (or chloride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the amine substrate and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of this compound (or chloride) in the same solvent to the cooled amine solution.
-
Stir the reaction mixture at 0-5 °C for a specified time, then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid.
-
Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or chromatography.
Visualizing the Process
Logical Flow for Reagent Selection
Caption: Decision tree for selecting an appropriate acylating agent.
Experimental Workflow for Acylation
Caption: A typical experimental workflow for an acylation reaction.
Safety and Handling Considerations
Acyl halides are hazardous materials that require strict safety protocols, especially in a large-scale manufacturing environment.
-
Corrosivity and Lachrymatory Effects: Both this compound and chloride are corrosive and lachrymatory (tear-inducing).[1][2][9] They can cause severe burns to the skin, eyes, and respiratory tract.
-
Reaction with Water: Acyl halides react violently with water, releasing corrosive hydrogen halides (HBr or HCl).[1][9] This necessitates the use of anhydrous conditions and specialized handling equipment.
-
Waste Disposal: The generation of halide waste streams is a significant environmental consideration. Bromide waste, in particular, can be more challenging and costly to treat than chloride waste.[11] Spent alkali bromide and acidic bromide are considered hazardous waste and require authorized disposal facilities.[11]
-
Personal Protective Equipment (PPE): When handling acyl halides, appropriate PPE is mandatory, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. In a large-scale setting, respiratory protection may also be necessary.[12]
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale synthesis is a multi-faceted decision.
-
For cost-driven processes with moderately reactive substrates, 3-phenylpropanoyl chloride offers the best balance of reactivity and economic viability.
-
When dealing with particularly unreactive substrates or when milder reaction conditions are paramount to avoid degradation of sensitive functional groups, the higher reactivity of this compound may justify its increased cost and more stringent handling requirements.
-
3-Phenylpropanoic anhydride serves as a good compromise when a milder, more controlled reaction is needed, and the generation of halide waste is a concern.
-
The direct activation of 3-phenylpropanoic acid is an attractive option from a cost and atom economy perspective, but it requires significant process development and optimization to ensure high yields and purity.
Ultimately, the optimal choice will depend on a thorough process hazard analysis, a detailed cost analysis for the specific application, and pilot-scale experiments to validate the chosen route's efficiency and robustness.
References
- 1. aksci.com [aksci.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. 3-Phenylpropanoyl chloride | CAS#:645-45-4 | Chemsrc [chemsrc.com]
- 4. 645-45-4 Cas No. | 3-Phenylpropanoyl chloride | Apollo [store.apolloscientific.co.uk]
- 5. 3-phenyl Propionic Acid at Best Price in Mumbai, Maharashtra | D. H. Organics [tradeindia.com]
- 6. This compound | 10500-29-5 | Benchchem [benchchem.com]
- 7. 3-Phenylpropanoic anhydride|lookchem [lookchem.com]
- 8. 3-Phenylpropanoic anhydride | C18H18O3 | CID 13024780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acyl halide - Wikipedia [en.wikipedia.org]
- 10. CavacoPedia @ Cavac's Stuff [cavac.at]
- 11. cpcb.nic.in [cpcb.nic.in]
- 12. scribd.com [scribd.com]
Unraveling Reaction Pathways: A Guide to Isotopic Labeling in the Mechanistic Investigation of 3-Phenylpropanoyl Bromide Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for designing novel synthetic routes and developing new therapeutics. This guide provides a comparative analysis of potential reaction mechanisms for 3-Phenylpropanoyl bromide, demonstrating how isotopic labeling serves as a powerful tool to elucidate these pathways. We present hypothetical experimental data and detailed protocols to illustrate the practical application of this technique.
The reactions of this compound can proceed through several potential pathways, including direct nucleophilic substitution and a mechanism involving neighboring group participation (NGP) by the phenyl ring. Distinguishing between these possibilities is crucial for predicting reaction outcomes and controlling stereochemistry. Isotopic labeling, by strategically replacing atoms with their heavier isotopes, allows for the tracking of atomic positions throughout a reaction, providing unambiguous evidence for one mechanism over another.
Distinguishing Mechanisms: Direct Substitution vs. Neighboring Group Participation
Two plausible mechanisms for the reaction of this compound with a nucleophile (Nu⁻) are:
-
Direct SN2 Substitution: A one-step process where the nucleophile attacks the carbonyl carbon, and the bromide ion leaves simultaneously.
-
Neighboring Group Participation (NGP): A two-step process where the phenyl ring acts as an internal nucleophile, displacing the bromide to form a cyclic "phenonium ion" intermediate. The external nucleophile then attacks this intermediate.[1][2][3]
Isotopic labeling of the benzylic or carbonyl carbon can effectively differentiate between these two pathways.
Hypothetical Experimental Data: Isotopic Labeling Studies
To illustrate the power of isotopic labeling, we present hypothetical results from the reaction of isotopically labeled this compound with a generic nucleophile.
Carbon-13 Labeling at the Carbonyl Carbon (C-1)
Table 1: Product Distribution from the Reaction of 1-¹³C-3-Phenylpropanoyl Bromide
| Proposed Mechanism | Predicted ¹³C Position in Product | Hypothetical Observed ¹³C Position | Conclusion |
| Direct SN2 Substitution | The nucleophile will be attached to the ¹³C-labeled carbonyl carbon. | The product shows the nucleophile exclusively bonded to the ¹³C-labeled carbon. | Consistent with Direct SN2 |
| Neighboring Group Participation | The nucleophile will be attached to the ¹³C-labeled carbonyl carbon. | The product shows the nucleophile exclusively bonded to the ¹³C-labeled carbon. | Consistent with NGP |
Note: Labeling at the carbonyl carbon does not distinguish between the two mechanisms as the nucleophile attacks this position in both pathways.
Carbon-13 Labeling at the Benzylic Carbon (C-3)
Table 2: Product Distribution from the Reaction of 3-¹³C-3-Phenylpropanoyl Bromide
| Proposed Mechanism | Predicted ¹³C Position in Product | Hypothetical Observed ¹³C Position | Conclusion |
| Direct SN2 Substitution | The ¹³C label remains at the benzylic position (C-3) in the product. | The product shows the ¹³C label exclusively at the C-3 position. | Inconsistent with NGP |
| Neighboring Group Participation | Scrambling of the ¹³C label between the benzylic (C-3) and the adjacent (C-2) positions due to the symmetric nature of the phenonium ion intermediate. | The product shows a near 50:50 distribution of the ¹³C label between the C-2 and C-3 positions. | Strong evidence for NGP |
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed mechanisms and the fate of the isotopic label.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are proposed protocols for the synthesis of isotopically labeled this compound and subsequent reaction analysis.
Synthesis of 3-¹³C-3-Phenylpropanoyl Bromide
A potential synthetic route for preparing the labeled starting material is outlined below. This protocol is based on general synthetic methods.[4]
Protocol:
-
Alkylation: React ¹³C-labeled benzyl bromide with the sodium salt of diethyl malonate in a suitable solvent like ethanol.
-
Hydrolysis and Decarboxylation: Hydrolyze the resulting diethyl 2-(¹³C-benzyl)malonate using aqueous base, followed by acidification and heating to induce decarboxylation, yielding 3-¹³C-3-phenylpropanoic acid.
-
Bromination: Convert the carboxylic acid to the acyl bromide using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
-
Purification: Purify the final product by distillation under reduced pressure.
Reaction with Nucleophile and Product Analysis
Protocol:
-
Reaction Setup: Dissolve the isotopically labeled this compound in an appropriate aprotic solvent (e.g., acetonitrile, THF) under an inert atmosphere.
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, sodium cyanide) to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Isolation: Upon completion, quench the reaction and perform a standard aqueous workup. Isolate the crude product by extraction and purify using column chromatography or recrystallization.
-
Structural Analysis: Analyze the purified product using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position of the isotopic label.[5]
Alternative Scenario: Friedel-Crafts Acylation
This compound can also be used as an acylating agent in Friedel-Crafts reactions. Isotopic labeling can provide insights into whether this reaction proceeds via a discrete acylium ion or a more complex mechanism.
Table 3: Hypothetical Kinetic Isotope Effect (KIE) for Friedel-Crafts Acylation of Benzene-d₆
| Reaction | Hypothetical kH/kD | Interpretation |
| Friedel-Crafts Acylation with this compound | ~1.0 | The C-H (or C-D) bond is not broken in the rate-determining step, which is consistent with the formation of the acylium ion being the slow step.[6] |
| >1.0 | A primary kinetic isotope effect would suggest that C-H bond breaking is involved in the rate-determining step, which would be unusual for a standard Friedel-Crafts acylation. |
Conclusion
Isotopic labeling is an indispensable technique for the detailed mechanistic investigation of organic reactions.[7] By strategically placing isotopes within a reactant molecule like this compound, researchers can trace the fate of specific atoms and gain conclusive evidence to support or refute proposed reaction pathways. The hypothetical data and protocols presented in this guide offer a framework for designing and interpreting such experiments, ultimately leading to a deeper understanding of reaction mechanisms and enabling more precise control over chemical transformations.
References
- 1. scribd.com [scribd.com]
- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hwb.gov.in [hwb.gov.in]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lewis Acid Catalysts in 3-Phenylpropanoyl Bromide Acylations for Pharmaceutical Research and Development
A detailed examination of catalyst efficiency and experimental considerations for the synthesis of aromatic ketones, key intermediates in drug discovery.
In the landscape of pharmaceutical synthesis, the Friedel-Crafts acylation stands as a cornerstone reaction for the formation of carbon-carbon bonds, enabling the construction of complex aromatic ketones that are pivotal precursors in the development of novel therapeutic agents. The choice of a Lewis acid catalyst is paramount, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides a comparative study of various Lewis acid catalysts for the acylation of aromatic substrates with 3-phenylpropanoyl bromide, offering valuable insights for researchers, scientists, and professionals in drug development.
Performance of Lewis Acid Catalysts: A Quantitative Comparison
While specific comparative data for the acylation of an aromatic substrate with this compound is not extensively available in the public domain, we can extrapolate from the broader understanding of Friedel-Crafts acylations to provide a representative comparison of commonly employed Lewis acid catalysts. The following table summarizes the expected relative performance of various catalysts in such a reaction, based on their known activities and selectivities in similar acylations.
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive, but can be difficult to handle due to its hygroscopic nature and vigorous reaction with water. Often requires more than stoichiometric amounts. |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A less potent but more manageable alternative to AlCl₃. It is also less moisture-sensitive. |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid, often requiring higher temperatures or longer reaction times. It can offer better selectivity in some cases. |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong Lewis acid that can be very effective, but it is highly sensitive to moisture and requires careful handling. |
Note: The expected yields and reaction times are relative and can vary significantly based on the specific aromatic substrate, solvent, and reaction temperature.
Experimental Protocols: A General Guideline
The following is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic substrate (e.g., benzene) with this compound. This should be adapted and optimized for specific research needs.
Materials:
-
Aromatic substrate (e.g., benzene)
-
This compound
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂, TiCl₄)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide, nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel, nitrogen inlet)
Procedure:
-
Reaction Setup: Assemble a clean, dry reaction apparatus under a nitrogen or argon atmosphere. A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas inlet is recommended.
-
Catalyst Suspension: To the reaction flask, add the anhydrous Lewis acid catalyst. Suspend the catalyst in the chosen anhydrous solvent.
-
Addition of Acylating Agent: Dissolve the this compound in the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred suspension of the Lewis acid catalyst at a controlled temperature (typically 0 °C to room temperature).
-
Addition of Aromatic Substrate: After the addition of the acylating agent is complete, add the aromatic substrate to the reaction mixture, either neat or dissolved in the anhydrous solvent, at a controlled rate.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. This will decompose the Lewis acid-ketone complex.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent (e.g., dichloromethane, ethyl acetate). The organic layers are combined.
-
Washing: The combined organic extracts are washed with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain the pure aromatic ketone.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical Friedel-Crafts acylation experiment, the following diagrams are provided.
Caption: Experimental workflow for a Lewis acid-catalyzed this compound acylation.
Caption: Simplified mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Conclusion
The selection of an appropriate Lewis acid catalyst is a critical decision in the synthesis of aromatic ketones via Friedel-Crafts acylation. While strong Lewis acids like aluminum chloride and titanium tetrachloride often provide high yields and fast reaction rates, their sensitivity to moisture necessitates stringent anhydrous conditions. Milder catalysts such as ferric chloride and zinc chloride offer improved handling and can be advantageous for substrates prone to side reactions. This guide provides a foundational understanding to aid researchers in the strategic selection of catalysts and the design of robust experimental protocols for the efficient synthesis of key pharmaceutical intermediates. Further optimization of reaction conditions for specific substrate-catalyst pairings is encouraged to achieve optimal outcomes in drug discovery and development endeavors.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Phenylpropanoyl Bromide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 3-Phenylpropanoyl bromide are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in the established chemistry of acyl halides.
Disclaimer: The following procedures are based on the general reactivity of acyl halides. No specific disposal protocol for this compound has been officially published. Therefore, this guidance should be implemented with caution, adhering to all institutional and local safety regulations. Always perform a risk assessment before proceeding.
Safety and Hazard Information
This compound is a reactive acyl bromide.[1] Like other acyl halides, it is expected to be corrosive, lachrymatory (tear-inducing), and to react vigorously with water and other nucleophiles.[2][3] Inhalation of its vapors and contact with skin and eyes should be strictly avoided. All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
A summary of key hazard information, based on the properties of similar brominated organic compounds and the general reactivity of acyl halides, is presented below.
| Property | Information |
| Chemical Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol [4] |
| Appearance | Likely a liquid with an irritating odor. |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, lachrymator, harmful if swallowed or inhaled. Reacts with water to produce hydrobromic acid and 3-phenylpropanoic acid. |
| Incompatible Materials | Water, alcohols, amines, strong oxidizing agents, and bases. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes. |
| Handling | All manipulations should be carried out in a well-ventilated chemical fume hood.[5] |
Experimental Protocol for Disposal
The primary method for the disposal of this compound involves a two-stage process: hydrolysis followed by neutralization. This procedure is designed to be carried out on a small laboratory scale.
Materials:
-
This compound waste
-
A suitable organic solvent (e.g., acetone or tetrahydrofuran)
-
Crushed ice or an ice-water bath
-
A solution of a weak base, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH indicator paper or a pH meter
-
Appropriately labeled waste container for halogenated organic waste[5]
-
Stir plate and stir bar
Procedure:
-
Preparation and Dilution:
-
In a chemical fume hood, place a beaker or flask of appropriate size, equipped with a magnetic stir bar, in an ice-water bath to control the reaction temperature.
-
Dilute the this compound waste with an equal volume of a dry, inert solvent like acetone or tetrahydrofuran. This helps to moderate the reaction rate.
-
-
Controlled Hydrolysis:
-
Slowly and carefully add the diluted this compound solution to a beaker containing a large excess of crushed ice or cold water with vigorous stirring. The hydrolysis reaction is exothermic, and the slow addition to ice helps to dissipate the heat generated.
-
The hydrolysis reaction converts this compound into 3-phenylpropanoic acid and hydrobromic acid (HBr).[2]
-
Allow the mixture to stir until all the ice has melted and the reaction is complete. An oily layer of 3-phenylpropanoic acid may be observed.
-
-
Neutralization:
-
While continuing to stir the solution, slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate. Be cautious, as this will cause effervescence (release of CO₂ gas) as the acids are neutralized.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6 and 8.
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution contains sodium bromide, sodium 3-phenylpropanoate, and any residual organic solvent.
-
This final mixture should be transferred to a properly labeled container for halogenated organic waste.[5] Do not pour it down the drain.[6]
-
Consult your institution's environmental health and safety (EHS) office for final disposal procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | 10500-29-5 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C9H9BrO | CID 561997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. easychem.com.au [easychem.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
